molecular formula C10H14FNO B15553683 4-Fluoroephedrine-d3

4-Fluoroephedrine-d3

Cat. No.: B15553683
M. Wt: 186.24 g/mol
InChI Key: SPEQHEOLWDGWML-XARMNQELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroephedrine-d3 is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 186.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

186.24 g/mol

IUPAC Name

(1S,2R)-1-(4-fluorophenyl)-2-(trideuteriomethylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1/i2D3

InChI Key

SPEQHEOLWDGWML-XARMNQELSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroephedrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroephedrine-d3 is the deuterated analog of 4-fluoroephedrine (B1145956), a synthetic psychoactive substance of the substituted β-hydroxyamphetamine class.[1] As a deuterated compound, this compound serves as an ideal internal standard for the quantitative analysis of 4-fluoroephedrine in complex biological matrices using mass spectrometry-based methods. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing for its differentiation from the non-deuterated analyte while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and application in analytical methodologies. The pharmacology and metabolism of the parent compound, 4-fluoroephedrine, are also detailed to provide a complete scientific context.

Physicochemical Properties

The physicochemical properties of this compound are essentially identical to those of 4-fluoroephedrine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms.

PropertyValueReference
IUPAC Name (1S,2R)-1-(4-Fluorophenyl)-2-(methyl-d3-amino)propan-1-olN/A
Synonyms 4-FEP-d3; 4-Fluoro-β-hydroxy-N-methyl-d3-amphetamineN/A
Molecular Formula C₁₀H₁₁D₃FNO[1]
Molecular Weight 186.25 g/mol Calculated
Predicted logP (XLogP3) 1.0[1]
Appearance Expected to be a crystalline solid or oilN/A

Synthesis

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Fluorophenyl-2-nitropropene

This step involves a Henry condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane.

  • Reactants: 4-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst).

  • Procedure: A mixture of 4-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in a suitable solvent (e.g., isopropanol) is heated under reflux. Upon cooling, the product, 4-fluorophenyl-2-nitropropene, crystallizes and can be purified by recrystallization.

Step 2: Reduction to 4-Fluoroephedrine

The nitropropene intermediate is then reduced to form the corresponding amine. A standard reducing agent like lithium aluminum hydride (LAH) can be used. To introduce the d3-methyl group, a subsequent reductive amination step would be required. A more direct approach would be a reduction method that simultaneously forms the amine and allows for the introduction of the deuterated methyl group. For simplicity, a two-step approach from the corresponding ketone is proposed here.

Alternative Step 2a: Formation of 4-Fluorophenyl-2-propanone

The 4-fluorophenyl-2-nitropropene is reduced to 4-fluorophenyl-2-propanone (4-FP2P).

Alternative Step 2b: Reductive Amination with Methylamine-d3

4-FP2P is then subjected to reductive amination using methylamine-d3 hydrochloride and a reducing agent such as sodium borohydride (B1222165) to yield 4-fluoromethamphetamine-d3.

Step 3: Hydroxylation to this compound

A final hydroxylation step would be required to convert 4-fluoromethamphetamine-d3 to this compound. This can be a complex step, and an alternative, more direct route from a different precursor might be employed in an industrial setting.

A more direct, albeit potentially lower-yielding, one-pot synthesis could involve the reaction of 4-fluorobenzaldehyde with a Grignard reagent derived from 1-bromo-1-nitroethane, followed by reduction and reductive amination with methylamine-d3.

dot

Caption: Proposed synthesis workflow for this compound.

Pharmacology and Mechanism of Action (of 4-Fluoroephedrine)

4-Fluoroephedrine acts as a monoamine reuptake inhibitor and releasing agent, with a preference for norepinephrine.[1] Its pharmacological profile is similar to other amphetamine-type stimulants. It is important to note that 4-fluoroephedrine has been identified as a metabolite of 4-fluoromethcathinone (flephedrone).[1]

TargetActionPotency/AffinityReference
Norepinephrine Transporter (NET)Releasing AgentSelective[1]
Dopamine Transporter (DAT)Releasing Agent/Reuptake InhibitorLess potent than for NETN/A
Serotonin Transporter (SERT)Releasing Agent/Reuptake InhibitorLess potent than for NETN/A
Human Trace Amine-Associated Receptor 1 (hTAAR1)No significant affinity-[1]

dot

Signaling_Pathway 4-Fluoroephedrine 4-Fluoroephedrine Presynaptic Neuron Presynaptic Neuron 4-Fluoroephedrine->Presynaptic Neuron Enters NET Norepinephrine Transporter (NET) 4-Fluoroephedrine->NET Inhibits Reuptake Synaptic Vesicle Synaptic Vesicle (Norepinephrine) Synaptic Cleft Synaptic Cleft NET->Synaptic Cleft Increases Norepinephrine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Synaptic Vesicle->NET Reverses Transport Adrenergic Receptors Adrenergic Receptors Synaptic Cleft->Adrenergic Receptors Postsynaptic Neuron Postsynaptic Neuron Adrenergic Receptors->Postsynaptic Neuron Signal Transduction

Caption: Mechanism of action of 4-fluoroephedrine.

Metabolism

The metabolism of 4-fluoroephedrine is expected to follow pathways similar to other phenethylamines. Studies on the related compound 4-fluoroamphetamine have identified two main metabolic pathways: hydroxylation of the phenyl ring and the side chain.[2][3][4] It is plausible that 4-fluoroephedrine undergoes similar transformations.

Potential Metabolic Pathways:

  • N-demethylation: to form 4-fluoronorephedrine.

  • Hydroxylation: at the phenyl ring, likely at the position adjacent to the fluorine atom.

  • Conjugation: with glucuronic acid or sulfate (B86663) at the hydroxyl groups.

Analytical Methodology: Quantification using this compound

The primary application of this compound is as an internal standard for the accurate and precise quantification of 4-fluoroephedrine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard corrects for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Analysis of 4-Fluoroephedrine in Urine

1. Sample Preparation:

  • To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 4-Fluoroephedrine: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 166.1 (and a qualifier ion) This compound: Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 169.1
Collision Energy To be optimized for the specific instrument

dot

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine Sample Urine Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Urine Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Detection Mass Spectrometry Detection LC Separation->Mass Spectrometry Detection Quantification Quantification Mass Spectrometry Detection->Quantification Peak Area Ratio (Analyte/Internal Standard)

References

An In-depth Technical Guide on 4-Fluoroephedrine-d3: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoroephedrine-d3, a deuterated analog of the psychoactive substance 4-Fluoroephedrine (B1145956). Due to the limited direct research on the deuterated variant, this document compiles and extrapolates information from studies on 4-Fluoroephedrine and related fluorinated and deuterated phenethylamines. It covers the chemical structure, physicochemical properties, and potential pharmacological effects. Detailed, illustrative experimental protocols for its synthesis and analysis are provided, alongside a visualization of its presumed mechanism of action as a norepinephrine (B1679862) releasing agent. This guide serves as a foundational resource for researchers investigating the pharmacokinetics, metabolism, and therapeutic potential of deuterated psychoactive compounds.

Introduction

4-Fluoroephedrine is a substituted β-hydroxyamphetamine and a fluorinated analog of ephedrine (B3423809).[1] It is classified as a "novel psychoactive substance" and is known to act as a selective norepinephrine releasing agent.[1] The introduction of deuterium (B1214612) at the N-methyl group to create this compound is a strategy often employed in drug development to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect). This can result in a longer biological half-life, increased bioavailability, and potentially altered pharmacological effects. This guide explores the known characteristics of this compound and provides hypothetical, yet detailed, experimental frameworks based on analogous compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorinated phenyl ring, a hydroxyl group at the beta position of the ethylamine (B1201723) side chain, and a trideuterated methyl group attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (1S,2R)-1-(4-fluorophenyl)-2-(trideuteriomethylamino)propan-1-olN/A
Molecular Formula C₁₀D₃H₁₁FNON/A
Molecular Weight 186.24 g/mol N/A
SMILES C--INVALID-LINK--F)O">C@HN(C([2H])([2H])[2H])N/A
InChI InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1/i2D3N/A
Predicted logP (for non-deuterated form) 1.0[1]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and analysis of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with a suitable precursor and introducing the deuterated methyl group in a key step. A plausible synthetic route involves the reductive amination of a 4-fluorophenylacetylcarbinol precursor with deuterated methylamine (B109427).

3.1.1. Preparation of Deuterated Methylamine-d3 Hydrochloride (Precursor)

A common method for preparing deuterated methylamine involves the reduction of deuterated nitromethane.

  • Step 1: Deuteration of Nitromethane. Nitromethane is reacted with deuterium oxide (D₂O) in the presence of a base (e.g., sodium deuteroxide) or a phase-transfer catalyst to exchange the protons on the methyl group for deuterium atoms, yielding nitromethane-d3 (B1582242).

  • Step 2: Reduction of Nitromethane-d3. The resulting nitromethane-d3 is then reduced to methylamine-d3. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Step 3: Formation of Hydrochloride Salt. The resulting methylamine-d3 is a gas at room temperature and can be converted to its more stable hydrochloride salt by bubbling it through a solution of hydrochloric acid in an appropriate solvent like diethyl ether or isopropanol.

3.1.2. Synthesis of this compound via Reductive Amination

This procedure is adapted from the synthesis of ephedrine analogs.[2]

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorophenylacetylcarbinol in methanol.

    • Add a stoichiometric equivalent of methylamine-d3 hydrochloride to the solution.

    • Slowly add sodium cyanoborohydride to the reaction mixture while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of dilute HCl.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a NaOH solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Evaporate the solvent to yield crude this compound.

    • The product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. Derivatization is often required to improve chromatographic properties and fragmentation patterns of amphetamine-like compounds.[3][4]

  • Sample Preparation (Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA):

    • Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

    • Add 50 µL of MSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 20 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Illustrative GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Expected Mass Spectrum: The mass spectrum of the trimethylsilyl-derivatized this compound is expected to show a characteristic fragmentation pattern. The molecular ion should be observable, and key fragments would arise from cleavage of the carbon-carbon bond adjacent to the nitrogen and the phenyl ring. The presence of the deuterium label will result in a 3-unit mass shift in fragments containing the N-methyl group compared to the non-deuterated analog. A potential mass spectrum of underivatized 4-fluoroephedrine (as a metabolite of 4-fluoromethcathinone) is available in the mzCloud database, which can serve as a reference.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The absence of a signal in the ¹H NMR spectrum where the N-methyl protons would typically resonate, coupled with the characteristic splitting patterns from the fluorine atom in both ¹H and ¹³C spectra, would confirm the structure.[6]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons (split by the fluorine), the methine protons, and the C-methyl protons. The N-methyl signal will be absent.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom. The carbon of the N-methyl-d3 group will be a triplet due to coupling with deuterium. The aromatic carbons will show coupling to the fluorine atom.

  • ¹⁹F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons.

Pharmacological Profile and Mechanism of Action

4-Fluoroephedrine is a selective norepinephrine releasing agent.[1] This means it primarily acts by increasing the extracellular concentration of norepinephrine in the synaptic cleft. It is expected that this compound will have a similar mechanism of action, although its potency and duration of effect may be altered due to deuteration.

Signaling Pathway

Norepinephrine releasing agents like 4-Fluoroephedrine are substrates for the norepinephrine transporter (NET). They are taken up into the presynaptic neuron where they disrupt the vesicular storage of norepinephrine, leading to a reversal of the transporter's function and the release of norepinephrine into the synapse.

Norepinephrine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine Storage) NE_cyto Cytosolic Norepinephrine Vesicle->NE_cyto 3. Increased Cytosolic NE NET Norepinephrine Transporter (NET) NE_cyto->NET 4. Reverse Transport (Efflux) NET->Vesicle 2. Disruption of Vesicular Storage NE_out Norepinephrine NET->NE_out VMAT2 VMAT2 FEPd3_out This compound FEPd3_out->NET 1. Uptake via NET Adrenergic_Receptor Adrenergic Receptor NE_out->Adrenergic_Receptor 5. Receptor Binding Response Postsynaptic Response Adrenergic_Receptor->Response 6. Signal Transduction

Caption: Mechanism of action of this compound.

Experimental Protocol: Norepinephrine Release Assay

This protocol describes an in vitro assay to measure the ability of this compound to induce norepinephrine release from rat brain synaptosomes.[7][8]

  • Materials:

    • Rat brain tissue (e.g., hypothalamus or cortex)

    • Sucrose (B13894) buffer

    • Krebs-Ringer buffer

    • [³H]-Norepinephrine

    • This compound

    • Scintillation fluid and counter

  • Procedure:

    • Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

    • [³H]-Norepinephrine Loading: Incubate the synaptosomes with [³H]-Norepinephrine to allow for uptake into the vesicles.

    • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and wash with buffer to establish a stable baseline of [³H]-Norepinephrine release.

    • Stimulation: Introduce this compound at various concentrations into the superfusion buffer.

    • Fraction Collection: Collect fractions of the superfusate at regular intervals.

    • Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-Norepinephrine released.

    • Data Analysis: Plot the percentage of [³H]-Norepinephrine release against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This compound is a compound of interest for researchers in pharmacology and drug development due to its potential for altered metabolic stability and pharmacokinetics compared to its non-deuterated parent compound. While direct experimental data on this compound is scarce, this guide provides a robust framework for its synthesis, analysis, and pharmacological evaluation based on established methods for similar molecules. The provided protocols and diagrams serve as a starting point for further investigation into the unique properties of this deuterated psychoactive substance. Future research should focus on obtaining empirical data for the physicochemical and pharmacological properties of this compound to validate and expand upon the information presented in this guide.

References

Synthesis and Characterization of 4-Fluoroephedrine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoroephedrine-d3, a deuterated analog of the psychoactive substance 4-fluoroephedrine. The introduction of deuterium (B1214612) at the N-methyl position can offer advantages in metabolic studies and as an internal standard for quantitative analysis. This document details a plausible synthetic route, comprehensive characterization methodologies, and an exploration of its primary mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the relevant signaling pathway.

Introduction

4-Fluoroephedrine is a substituted amphetamine derivative that acts as a selective norepinephrine (B1679862) releasing agent. As with other psychoactive compounds, understanding its metabolic fate and accurately quantifying its presence in biological matrices are crucial for research and forensic applications. Isotopic labeling, particularly with deuterium, is a well-established technique to probe metabolic pathways and to serve as an ideal internal standard in mass spectrometry-based quantification. The replacement of hydrogen atoms with deuterium can alter the rate of metabolism at the labeled site, a phenomenon known as the kinetic isotope effect, providing valuable insights into drug metabolism. This guide outlines a detailed methodology for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-fluorobenzaldehyde. The initial step involves a Henry condensation with nitroethane to form the corresponding nitropropene, which is then reduced and reductively aminated in the presence of a deuterated methyl source.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reductive Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Henry_Reaction Henry Condensation (n-butylamine, reflux) 4-Fluorobenzaldehyde->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction 4-Fluoro-1-phenyl-2-nitropropene 4-Fluoro-1-phenyl-2-nitropropene Henry_Reaction->4-Fluoro-1-phenyl-2-nitropropene Nitropropene 4-Fluoro-1-phenyl-2-nitropropene LAH LiAlH4 Nitropropene->LAH Reduction Intermediate 4-Fluoro-P2P LAH->Intermediate Reductive_Amination Reductive Amination (CD3NH2·HCl, NaBH3CN) This compound This compound Reductive_Amination->this compound Intermediate->Reductive_Amination CD3NH2 CD3NH2·HCl CD3NH2->Reductive_Amination NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NET->NE_Synapse Reverse Transport (Efflux) 4FEPHd3 This compound 4FEPHd3->NET Inhibits & Reverses NE_Synapse->NET Reuptake (Blocked) Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Postsynaptic Effects Adrenergic_Receptor->Postsynaptic_Effect Activates

4-Fluoroephedrine-d3 mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Fluoroephedrine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public domain mass spectra for this specific deuterated compound, this guide leverages established fragmentation principles of phenethylamines, ephedrine (B3423809), and their deuterated analogs to construct a predictive model of its mass spectral behavior.[1][2][3] The insights provided are crucial for researchers involved in metabolite identification, pharmacokinetic studies, and forensic analysis of novel psychoactive substances.

Predicted Mass Spectrometry Fragmentation Data

The mass spectral fragmentation of this compound is anticipated to be dominated by cleavages of the Cα-Cβ bond and the bonds adjacent to the nitrogen atom and the hydroxyl group. The presence of the deuterium (B1214612) atoms on the N-methyl group will result in a characteristic +3 Da mass shift for any fragment containing this moiety.

Table 1: Predicted Mass Fragmentation of this compound

m/z (Predicted) Proposed Fragment Ion Structure Neutral Loss Notes
189[C10H11DF3NO]+-Molecular Ion (M+)
171[C10H11D3FNO]+H₂OLoss of water from the molecular ion.
119[C8H8F]+C₂H₄D₃NCleavage of the Cα-Cβ bond with charge retention on the benzylic fragment.
77[C6H5]+C₄H₆D₃FNOLoss of the fluorophenyl group.
61[C₂H₄D₃N]+C₈H₈FOα-cleavage, formation of the deuterated iminium ion. This is a key diagnostic fragment.

Experimental Protocols

The acquisition of a mass spectrum for this compound would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. For analysis of biological samples, a liquid-liquid or solid-phase extraction would be necessary to isolate the analyte.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).

  • GC Column: A non-polar column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is commonly used for phenethylamine (B48288) analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample is injected in split mode.

  • Temperature Program:

    • Initial oven temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Predicted Fragmentation Pathway Visualization

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M This compound [M]+ m/z = 189 F1 [M - H₂O]+ m/z = 171 M->F1 - H₂O F2 [C₈H₈F]+ m/z = 119 M->F2 - C₂H₄D₃N F3 [C₂H₄D₃N]+ m/z = 61 M->F3 - C₈H₈FO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Discussion of Fragmentation

The proposed fragmentation pathway for this compound is consistent with the known behavior of phenethylamines and their derivatives in mass spectrometry.[4][5]

  • Molecular Ion: The molecular ion is expected at m/z 189.

  • Loss of Water: The presence of a hydroxyl group facilitates the loss of a water molecule (18 Da), leading to a fragment at m/z 171.

  • Benzylic Cleavage: The most significant fragmentation is anticipated to be the cleavage of the Cα-Cβ bond. This results in the formation of a stable, fluorinated benzylic cation at m/z 119.

  • Iminium Ion Formation: The alternative α-cleavage leads to the formation of the deuterated iminium ion [CH(CH₃)N(CD₃)H]⁺ at m/z 61. The 3 Da shift from the typical m/z 58 fragment seen for non-deuterated ephedrine is a strong indicator of the location of the deuterium labels. This fragment is highly characteristic and useful for structural confirmation.

This predictive guide provides a foundational understanding of the mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pattern. The provided methodologies offer a starting point for researchers to obtain empirical data for this compound.

References

In-Depth Technical Guide: Physical and Chemical Properties of 4-Fluoroephedrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 4-Fluoroephedrine-d3. The following guide is based on documented information for its non-deuterated analog, 4-Fluoroephedrine, and established principles of isotopic labeling. Properties for the deuterated compound are expected to be comparable, with the most significant difference being its molecular weight.

Core Physical and Chemical Properties

This compound is the deuterated analog of 4-Fluoroephedrine, a substituted β-hydroxyamphetamine.[1] As a stable isotope-labeled compound, it is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis. The primary distinction of the d3 variant is the replacement of three hydrogen atoms with deuterium, typically on the N-methyl group.

Below is a summary of the known and predicted physical and chemical properties.

PropertyValue
IUPAC Name (1S,2R)-1-(4-Fluorophenyl)-2-(methyl-d3-amino)propan-1-ol
Synonyms 4-FEP-d3, 4-Fluoro-β-hydroxy-N-(methyl-d3)amphetamine
Chemical Formula C₁₀H₁₁D₃FNO
Molecular Weight 186.25 g/mol (Calculated)
CAS Number Not available
Predicted LogP 1.0[1]
Appearance Likely a solid or waxy solid, similar to ephedrine[2]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached via reductive amination, a common method for producing ephedrine (B3423809) analogs.[3][4]

Reaction Scheme:

  • Starting Material: 1-(4-fluorophenyl)-1-oxopropan-2-one.

  • Reductive Amination: The starting ketone undergoes reductive amination with deuterated methylamine (B109427) (CD₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Purification: The resulting product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired stereoisomer.

Detailed Steps:

  • Dissolve 1-(4-fluorophenyl)-1-oxopropan-2-one in a suitable solvent like methanol (B129727).

  • Add a solution of deuterated methylamine hydrochloride and a non-interfering base (e.g., triethylamine) to the reaction mixture.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride.

  • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Workflow for Proposed Synthesis of this compound

G start Start with 1-(4-fluorophenyl)-1-oxopropan-2-one step1 Dissolve in Methanol start->step1 step2 Add Deuterated Methylamine-HCl and Triethylamine step1->step2 step3 Cool in Ice Bath and Add NaBH3CN step2->step3 step4 React at Room Temperature step3->step4 step5 Monitor Reaction by TLC/LC-MS step4->step5 step6 Quench Reaction with Dilute Acid step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash, Dry, and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end_product This compound step9->end_product

Caption: Proposed synthetic workflow for this compound.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound in biological and other matrices due to its high sensitivity and selectivity.

Sample Preparation (for Biological Samples):

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The precursor ion would be the protonated molecule [M+H]⁺ of this compound. Product ions would be specific fragments generated by collision-induced dissociation. These would need to be determined experimentally.

Analytical Workflow for this compound

G sample Biological Sample prep Sample Preparation (Protein Precipitation) sample->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: General analytical workflow for this compound.

Mechanism of Action

The mechanism of action for this compound is presumed to be identical to that of 4-Fluoroephedrine. It acts as a monoamine reuptake inhibitor and releasing agent, with a preference for norepinephrine (B1679862). This means it both blocks the reuptake of norepinephrine from the synaptic cleft and promotes its release from presynaptic neurons.

Signaling Pathway of 4-Fluoroephedrine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Synaptic Vesicles (Norepinephrine) ne Norepinephrine vesicles->ne net Norepinephrine Transporter (NET) net->ne Reuptake receptors Adrenergic Receptors ne->receptors Binds drug 4-Fluoroephedrine drug->vesicles Promotes Release drug->net Inhibits Reuptake

Caption: Mechanism of action of 4-Fluoroephedrine.

References

Preliminary Research on the Metabolism of 4-Fluoroephedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research into the metabolism of 4-Fluoroephedrine (4-FEP), a synthetic stimulant and analogue of ephedrine (B3423809). Due to the limited direct research on 4-FEP, this guide synthesizes information from studies on structurally similar compounds, primarily ephedrine and 4-fluoroamphetamine (4-FA), to propose the most probable metabolic pathways. This document outlines detailed experimental protocols for in vitro metabolism studies using human liver microsomes (HLMs) and presents analytical methodologies for the identification and quantification of potential metabolites. The guide is intended to serve as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolic fate of 4-Fluoroephedrine.

Introduction

4-Fluoroephedrine (4-FEP) is a synthetic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. It is the 4-fluoro analogue of ephedrine, a well-known stimulant and decongestant. While the pharmacology of ephedrine is extensively studied, the metabolic fate of its fluorinated counterpart, 4-FEP, remains largely uninvestigated. Understanding the metabolism of novel psychoactive substances is crucial for predicting their pharmacokinetic profiles, identifying potential drug-drug interactions, and developing analytical methods for their detection in biological matrices. This guide aims to bridge the current knowledge gap by providing a predictive overview of 4-FEP metabolism and detailed methodologies for its investigation.

Predicted Metabolic Pathways of 4-Fluoroephedrine

Based on the known metabolic transformations of ephedrine and 4-fluoroamphetamine, the metabolism of 4-Fluoroephedrine is predicted to proceed through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The principal predicted metabolic reactions are N-demethylation, aromatic hydroxylation, and oxidative deamination.

  • N-demethylation: This is a common metabolic pathway for many N-methylated amphetamines. In this process, the methyl group is removed from the nitrogen atom of 4-FEP, leading to the formation of 4-fluoronorephedrine (4-FNEP). This reaction is likely catalyzed by CYP enzymes.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is another significant metabolic route. For 4-FEP, this would result in the formation of 4-hydroxy-4-fluoroephedrine. The position of hydroxylation can vary, but para-hydroxylation is common for amphetamine-like substances.

  • Oxidative Deamination: This pathway involves the removal of the amino group, leading to the formation of a ketone. For 4-FEP, this would produce 1-(4-fluorophenyl)-1-hydroxypropan-2-one. This intermediate can be further metabolized.

  • Conjugation: The primary metabolites, particularly the hydroxylated products, are likely to undergo Phase II metabolism, which involves conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body.

The following diagram illustrates the predicted metabolic pathways of 4-Fluoroephedrine.

G 4-Fluoroephedrine 4-Fluoroephedrine 4-Fluoronorephedrine 4-Fluoronorephedrine 4-Fluoroephedrine->4-Fluoronorephedrine N-demethylation (CYP450) 4-Hydroxy-4-fluoroephedrine 4-Hydroxy-4-fluoroephedrine 4-Fluoroephedrine->4-Hydroxy-4-fluoroephedrine Aromatic Hydroxylation (CYP450) 1-(4-fluorophenyl)-1-hydroxypropan-2-one 1-(4-fluorophenyl)-1-hydroxypropan-2-one 4-Fluoroephedrine->1-(4-fluorophenyl)-1-hydroxypropan-2-one Oxidative Deamination Conjugated Metabolites Conjugated Metabolites 4-Hydroxy-4-fluoroephedrine->Conjugated Metabolites Glucuronidation/Sulfation

Predicted metabolic pathways of 4-Fluoroephedrine.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of 4-Fluoroephedrine using human liver microsomes (HLMs).

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of 4-FEP produced by Phase I enzymes.

Materials:

  • 4-Fluoroephedrine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (ice-cold)

  • Acetonitrile (B52724) (ice-cold)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to final volume)

    • Human Liver Microsomes (final protein concentration 0.5-1.0 mg/mL)

    • 4-Fluoroephedrine (final concentration 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.

  • Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile or methanol.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Collection: Carefully collect the supernatant for analysis by LC-MS/MS or GC-MS.

The following diagram outlines the experimental workflow for the in vitro metabolism study.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C (Time Course) Incubate at 37°C (Time Course) Initiate with NADPH->Incubate at 37°C (Time Course) Terminate with Cold Solvent Terminate with Cold Solvent Incubate at 37°C (Time Course)->Terminate with Cold Solvent Protein Precipitation (Centrifuge) Protein Precipitation (Centrifuge) Terminate with Cold Solvent->Protein Precipitation (Centrifuge) Collect Supernatant Collect Supernatant Protein Precipitation (Centrifuge)->Collect Supernatant Analyze by LC-MS/MS or GC-MS Analyze by LC-MS/MS or GC-MS Collect Supernatant->Analyze by LC-MS/MS or GC-MS

Experimental workflow for in vitro metabolism study.
Analytical Methods for Metabolite Identification

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase can consist of a gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amphetamine-like compounds. A full scan can be used for initial metabolite screening, followed by product ion scans to obtain structural information.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Amphetamine and its metabolites often require derivatization to improve their volatility and chromatographic properties. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).

  • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for the separation of the derivatized analytes.

  • Mass Spectrometry: Electron ionization (EI) is used, and the resulting mass spectra can be compared with libraries for metabolite identification.

Quantitative Data from Analogous Compounds

While quantitative data for 4-FEP metabolism is not yet available, data from studies on ephedrine can provide an estimate of the relative importance of different metabolic pathways. The following table summarizes the urinary excretion of ephedrine and its metabolites in humans after a single oral dose.

CompoundPercentage of Dose Excreted in Urine
Unchanged Ephedrine55-75%
Norephedrine (from N-demethylation)5-15%
Benzoic Acid (from oxidative deamination)3-10%
Hippuric Acid (conjugate of benzoic acid)2-5%

Data compiled from various pharmacokinetic studies of ephedrine.

Conclusion

The metabolism of 4-Fluoroephedrine is predicted to be a multifaceted process involving N-demethylation, aromatic hydroxylation, and oxidative deamination, followed by conjugation of the resulting metabolites. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate these predicted pathways. Further in vitro and in vivo studies are essential to fully elucidate the metabolic fate of 4-Fluoroephedrine, which will be critical for understanding its pharmacological and toxicological profile. This guide serves as a starting point for such investigations, paving the way for a more comprehensive understanding of this novel psychoactive substance.

Methodological & Application

Preparation of 4-Fluoroephedrine-d3 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of 4-Fluoroephedrine-d3. This deuterated analog of 4-fluoroephedrine (B1145956) is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard in analytical methodologies such as mass spectrometry. Adherence to proper preparation techniques is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results.

Compound Information

This compound is a stable isotope-labeled version of 4-fluoroephedrine, where three hydrogen atoms on the methylamino group have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, facilitating its use as an internal standard for the quantification of the parent compound while maintaining nearly identical chemical and physical properties.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound and its closely related analog, which informs the subsequent protocol.

PropertyValueSource
Compound Name This compound-
Molecular Formula C₁₀H₁₁D₃FNOSupplier Data
Molecular Weight 186.25 g/mol Supplier Data
Storage (Neat Solid) -20°CSupplier Data
Solubility (as hydrochloride salt of a close analog)
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL[1]
Ethanol16 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]

Note: Solubility data is for a closely related analog, 4-Fluoromethcathinone metabolite (hydrochloride) with (±)-Ephedrine stereochemistry, and serves as a strong proxy for this compound solubility.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (solid powder)

  • High-purity solvent (e.g., Methanol, Ethanol, or Dimethyl Sulfoxide - DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Sterile, amber-colored vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before commencing any work.

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound (e.g., 1 mg) and transfer it to the tared vial. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the required volume of solvent to achieve the desired concentration (e.g., for 1 mg of compound to make a 1 mg/mL solution, add 1 mL of solvent). Using a calibrated pipette, add the calculated volume of the chosen solvent (e.g., Methanol) to the vial.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that no particulate matter remains and the solution is clear.

  • Aliquoting and Storage: To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials. Store the aliquoted stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Working Solution Preparation

To prepare a working solution, dilute the stock solution with the appropriate buffer or mobile phase to the desired final concentration. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock solution, perform a 1:1000 dilution.

Visualizations

Diagram of Stock Solution Preparation Workflow

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve inspect Visually Inspect dissolve->inspect aliquot Aliquot Solution inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Protocol_Stages Key Stages of the Protocol Safety Safety Precautions (PPE, Fume Hood) Materials Materials and Reagents Safety->Materials Prerequisite StockPrep Stock Solution Preparation (1 mg/mL) Materials->StockPrep Leads to WorkingPrep Working Solution Preparation (Dilution) StockPrep->WorkingPrep Is diluted for Storage Storage and Handling (-20°C / -80°C) StockPrep->Storage Requires proper

References

Application of 4-Fluoroephedrine-d3 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

4-Fluoroephedrine is a synthetic stimulant and a substituted amphetamine derivative that has emerged as a novel psychoactive substance (NPS). Due to its potential for abuse and limited clinical data, its detection in biological samples is of significant interest in forensic toxicology. The use of a stable isotope-labeled internal standard, such as 4-Fluoroephedrine-d3, is crucial for the accurate and precise quantification of 4-Fluoroephedrine in complex biological matrices like blood and urine. The deuterated internal standard co-elutes with the target analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrumental analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the forensic toxicology screening of 4-Fluoroephedrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of 4-Fluoroephedrine and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same biological matrix.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

This protocol is adapted from established methods for the extraction of amphetamine-type substances from biological fluids.

Materials:

  • Whole blood or urine samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (B78521) (concentrated)

  • Mixed-mode cation exchange SPE cartridges

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of blood or urine, add 20 µL of the this compound internal standard solution and 2 mL of phosphate buffer (pH 6.0). Vortex for 10 seconds and centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions for 4 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Fluoroephedrine: Precursor ion (Q1) m/z 184.1 -> Product ions (Q3) m/z 166.1, m/z 77.1

    • This compound: Precursor ion (Q1) m/z 187.1 -> Product ions (Q3) m/z 169.1, m/z 77.1

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Data Presentation

The following table summarizes hypothetical quantitative data for a validation study of the proposed method. This data is based on typical performance characteristics of similar assays for amphetamine-type substances.

ParameterValue
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the forensic toxicology screening of 4-Fluoroephedrine using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Reporting Sample Biological Sample (Blood/Urine) Add_IS Add this compound Sample->Add_IS Pretreat Pre-treatment (Buffering, Centrifugation) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC_MSMS LC-MS/MS Analysis Evap->LC_MSMS Data_Acq Data Acquisition (MRM) LC_MSMS->Data_Acq Quant Quantification (Peak Area Ratio) Data_Acq->Quant Review Data Review & Confirmation Quant->Review Report Final Report Review->Report

Caption: Forensic toxicology screening workflow for 4-Fluoroephedrine.

Proposed Metabolic Pathway of 4-Fluoroephedrine

Based on the known metabolism of ephedrine (B3423809) and related fluorinated amphetamines, the following metabolic pathway for 4-Fluoroephedrine is proposed.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-Fluoroephedrine N_demethylation N-Demethylation parent->N_demethylation Hydroxylation Aromatic Hydroxylation parent->Hydroxylation metabolite1 4-Fluoronorephedrine N_demethylation->metabolite1 metabolite2 Hydroxy-4-fluoroephedrine Hydroxylation->metabolite2 Conjugation Glucuronidation / Sulfation metabolite1->Conjugation metabolite2->Conjugation conjugated_metabolite Conjugated Metabolites Conjugation->conjugated_metabolite

Caption: Proposed metabolic pathway of 4-Fluoroephedrine.

Signaling Pathway: Action on Monoamine Transporters

4-Fluoroephedrine, similar to other amphetamine analogues, is expected to act as a releasing agent and reuptake inhibitor at monoamine transporters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicular Monoamine Transporter (VMAT2) Monoamines (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Disrupts vesicular storage Monoamines Monoamines Transporter->Monoamines Increased efflux FEP 4-Fluoroephedrine FEP->Transporter Binds to and reverses transporter Receptors Postsynaptic Receptors Monoamines->Receptors Binds to receptors

Caption: Mechanism of action of 4-Fluoroephedrine at the synapse.

Application Note: Quantitative Analysis of 4-Fluoroephedrine in Human Urine by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of 4-fluoroephedrine (B1145956) (4-FEP) in human urine samples. Due to the limited availability of published methods specifically validated for 4-fluoroephedrine, this application note presents two proposed methods adapted from established and validated procedures for the analysis of structurally similar compounds, such as ephedrine (B3423809), pseudoephedrine, and other fluoro-substituted phenethylamines. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity, sensitivity, and minimal sample preparation requirements. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also detailed. This note includes comprehensive experimental protocols, method validation parameters based on analogous compounds, and visual workflows to guide researchers in the implementation of these analytical procedures.

Introduction

4-Fluoroephedrine is a synthetic stimulant and a substituted analogue of ephedrine. As a novel psychoactive substance, its detection and quantification in biological matrices are of significant interest in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. This application note outlines two robust methods for the determination of 4-fluoroephedrine in human urine.

The proposed LC-MS/MS method utilizes a "dilute-and-shoot" approach, which is efficient for high-throughput analysis. The GC-MS method, while requiring a more involved sample preparation including liquid-liquid extraction and derivatization, offers an alternative and confirmatory technique.

Proposed LC-MS/MS Method

This method is adapted from validated procedures for ephedrine and pseudoephedrine analysis in urine.[1][2][3][4]

Experimental Protocol

2.1.1. Materials and Reagents

  • 4-Fluoroephedrine reference standard

  • 4-Fluoroephedrine-d3 (B1157230) (or a suitable deuterated analog like ephedrine-d3) as internal standard (IS)

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid

2.1.2. Sample Preparation ("Dilute-and-Shoot")

  • Centrifuge urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., 100 ng/mL of this compound in water).

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-8 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

2.1.4. Proposed MS/MS Transitions

The molecular weight of 4-fluoroephedrine is 183.23 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 184.2. The fragmentation of ephedrine (m/z 166.1) typically involves the loss of water (to m/z 148.1) and cleavage of the side chain to produce the tropylium-like ion (m/z 117.1) and the iminium ion (m/z 58.1). By analogy, the fragmentation of 4-fluoroephedrine is predicted as follows:

CompoundPrecursor Ion (Q1)Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
4-Fluoroephedrine184.2166.2135.1
This compound (IS)187.2169.2138.1

Note: These transitions are proposed and should be optimized by infusing a standard solution of 4-fluoroephedrine into the mass spectrometer.

Method Validation Parameters (Based on Analogous Compounds)

The following table summarizes typical validation parameters for similar methods analyzing ephedrine-like substances in urine.[1]

ParameterTypical Value
Linearity Range5 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-10 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy/Recovery85 - 115%
Matrix Effect< 15%

Proposed GC-MS Method (Alternative)

This method is adapted from validated procedures for the GC-MS analysis of ephedrines in urine, which requires derivatization.

Experimental Protocol

3.1.1. Materials and Reagents

  • 4-Fluoroephedrine reference standard

  • Internal standard (e.g., ephedrine-d3)

  • Sodium hydroxide (B78521) solution (10 M)

  • Ethyl acetate (B1210297) (GC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

3.1.2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine in a glass tube, add 50 µL of the internal standard solution.

  • Add 100 µL of 10 M sodium hydroxide to basify the sample to pH > 10.

  • Add 4 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of MSTFA. Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC autosampler vial.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • GC Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3.1.4. Proposed GC-MS Monitored Ions

The derivatization with MSTFA will add a trimethylsilyl (B98337) (TMS) group to the hydroxyl group of 4-fluoroephedrine. The fragmentation of the derivatized molecule is predicted based on the fragmentation of derivatized ephedrine.

CompoundProposed Quantifier Ion (m/z)Proposed Qualifier Ions (m/z)
4-Fluoroephedrine-TMS72179, 255
Ephedrine-d3-TMS (IS)75179, 243

Note: These ions are proposed based on the characteristic fragmentation of silylated ephedrines and should be confirmed with a derivatized standard of 4-fluoroephedrine.

Method Validation Parameters (Based on Analogous Compounds)

The following table summarizes typical validation parameters for similar GC-MS methods.

ParameterTypical Value
Linearity Range25 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)5-15 ng/mL
Limit of Quantification (LOQ)20-50 ng/mL
Intra-day Precision (%CV)< 6%
Inter-day Precision (%CV)< 10%
Accuracy/Recovery85 - 110%

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge (4000 rpm, 10 min) urine->centrifuge supernatant Supernatant centrifuge->supernatant dilute Dilute with Internal Standard supernatant->dilute vortex Vortex dilute->vortex vial Transfer to Autosampler Vial vortex->vial lc UHPLC Separation (C18 Column) vial->lc ms Tandem MS Detection (ESI+) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS workflow for 4-fluoroephedrine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample + IS basify Basify (NaOH) urine->basify extract Liquid-Liquid Extraction (Ethyl Acetate) basify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize (MSTFA, 70°C) evaporate->derivatize vial Transfer to GC Vial derivatize->vial gc GC Separation (5% Phenyl Column) vial->gc ms MS Detection (EI, SIM Mode) gc->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS workflow for 4-fluoroephedrine analysis.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quantitative analysis of 4-fluoroephedrine in urine. The LC-MS/MS method is recommended for its simplicity, speed, and high sensitivity. The GC-MS method serves as a reliable alternative. It is crucial to perform a full in-house validation of these proposed methods using certified reference materials for 4-fluoroephedrine to ensure they are fit for the intended purpose.

References

Application Note: High-Throughput Sample Preparation for the Quantification of 4-Fluoroephedrine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and reliable sample preparation techniques for the extraction of 4-Fluoroephedrine-d3, a deuterated internal standard, from various biological matrices including plasma, urine, and hair. The described methods, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are optimized for high recovery and sample cleanliness, ensuring accurate and precise quantification by downstream analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring sensitive and reproducible analysis of this compound in complex biological samples.

Introduction

4-Fluoroephedrine is a synthetic stimulant and a member of the substituted amphetamine class. In pharmacokinetic and toxicological studies, a deuterated internal standard, such as this compound, is crucial for accurate quantification of the target analyte. Effective sample preparation is a critical step to remove interfering endogenous components from biological matrices, thereby enhancing the sensitivity and reliability of the analytical method.[1][2] This document provides detailed protocols for three common and effective sample preparation techniques: protein precipitation for plasma/serum, liquid-liquid extraction for urine, and solid-phase extraction for hair samples.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)[3]

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)[2]

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Phosphate buffer (pH 6)

  • Sodium periodate

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well protein precipitation plates[3]

  • 96-well collection plates

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • SPE vacuum manifold

Experimental Protocols

Protein Precipitation for Plasma/Serum Samples

This method is a rapid and straightforward approach for removing proteins from plasma or serum samples prior to analysis.

Protocol:

  • Allow plasma/serum samples to thaw to room temperature.

  • Spike the samples with an appropriate concentration of this compound working solution.

  • In a 96-well protein precipitation plate, add 600 µL of cold acetonitrile.

  • Add 200 µL of the spiked plasma/serum sample to each well.

  • Seal the plate and vortex for 2 minutes at medium speed.

  • Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and inject into the analytical instrument.

Diagram of Protein Precipitation Workflow

cluster_0 Protein Precipitation Workflow sample Plasma/Serum Sample spike Spike with This compound sample->spike ppt Add Acetonitrile (3:1 v/v) spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis cluster_1 Liquid-Liquid Extraction Workflow sample Urine Sample spike Spike with This compound sample->spike basify Basify (NH4OH) spike->basify extract Add Ethyl Acetate & Vortex basify->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate collect->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis cluster_2 Solid-Phase Extraction Workflow decontaminate Hair Decontamination digest Digestion & Spiking decontaminate->digest neutralize Neutralization digest->neutralize load Sample Loading neutralize->load condition SPE Conditioning condition->load wash Washing Steps load->wash elute Elution wash->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for the Chromatographic Separation of 4-Fluoroephedrine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of 4-fluoroephedrine (B1145956), a synthetic cathinone (B1664624) derivative. The separation of enantiomers is critical as they can exhibit distinct pharmacological and toxicological profiles. The following sections detail various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), that can be employed for this purpose.

Introduction to Chiral Separation of 4-Fluoroephedrine

4-Fluoroephedrine possesses a chiral center, resulting in the existence of two enantiomers, (1R,2S)- and (1S,2R)-4-fluoroephedrine, and their corresponding diastereomers, (1R,2R)- and (1S,2S)-4-fluoropseudoephedrine. Due to their identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required to resolve these stereoisomers. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent method for the enantioseparation of synthetic cathinones.[1][2] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective.[3][4] Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC, while Capillary Electrophoresis (CE) with chiral selectors provides another powerful analytical tool.[5][6] For gas chromatography (GC) applications, indirect methods involving the formation of diastereomers through derivatization with a chiral reagent are typically employed.[7][8]

Data Presentation: Chromatographic Conditions

The following tables summarize the chromatographic conditions for the separation of cathinone derivatives and related compounds, which can be adapted for 4-fluoroephedrine enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Cyclodextrin-Based CSP
Stationary Phase Amylose or Cellulose-based CSP (e.g., CHIRALPAK® AS-H)[2]Cyclodextrin-based CSP (e.g., Chiral-CD)[4]
Mobile Phase n-hexane/isopropanol (B130326)/diethylamine (B46881) (varying ratios)[1]2 mM Ammonium Formate (pH 3.7) / Methanol:Acetonitrile (70:30) (97:3, v/v)[4]
Flow Rate 0.5 - 1.0 mL/min[1]0.2 mL/min[4]
Column Temperature Ambient[9]23 °C[4]
Detection UV (e.g., 230 nm or 254 nm)[9]DAD (210 nm)[4]
Injection Volume 10 µL[1]1.0 µL[4]

Table 2: Supercritical Fluid Chromatography (SFC) Conditions

ParameterProposed Method
Stationary Phase Amylose-based CSP (e.g., Trefoil AMY1)[10]
Mobile Phase Supercritical CO2 / Ethanol with 1% Cyclohexylamine[10]
Flow Rate 1.0 - 3.0 mL/min
Column Temperature 35 - 40 °C
Back Pressure 100 - 150 bar
Detection UV or Mass Spectrometry (MS)
Injection Volume 1 - 5 µL

Table 3: Capillary Electrophoresis (CE) Conditions

ParameterProposed Method
Chiral Selector β-cyclodextrin derivative (e.g., acetyl-β-cyclodextrin)[11]
Background Electrolyte 10 mM Sodium Phosphate Buffer (pH 2.5) with 10 mM chiral selector[11]
Applied Voltage 20 - 30 kV[12]
Capillary Temperature 25 °C[11]
Injection Hydrodynamic (e.g., 10 mbar for 5 s)[11]
Detection UV (e.g., 214 nm)[12]

Experimental Protocols

Protocol for HPLC Separation using a Polysaccharide-Based Chiral Stationary Phase

This protocol provides a general procedure for the enantioseparation of 4-fluoroephedrine using an amylose-based CSP in normal phase mode.

3.1.1. Materials and Reagents

  • 4-Fluoroephedrine racemate

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Diethylamine (DEA)

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV or Photodiode Array (PDA) detector

3.1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine. The optimal ratio should be determined experimentally, starting with a composition such as 80:20:0.1 (v/v/v) of n-hexane:isopropanol:DEA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 4-fluoroephedrine racemate in the mobile phase to a concentration of 1 mg/mL.

3.1.3. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the enantiomers.

  • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). The proportion of isopropanol can be adjusted to modify retention times, while the concentration of diethylamine can influence peak shape and resolution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 4-Fluoroephedrine dissolution Dissolution in Mobile Phase racemate->dissolution injection Injection dissolution->injection separation Chiral Separation on CSP injection->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report

Caption: Experimental workflow for the chiral separation of 4-fluoroephedrine enantiomers by HPLC.

logical_relationships cluster_main Chiral Separation of 4-Fluoroephedrine cluster_direct Direct Methods cluster_indirect Indirect Method main 4-Fluoroephedrine Enantiomers hplc HPLC with CSP main->hplc Most Common sfc SFC with CSP main->sfc Faster Alternative ce CE with Chiral Selector main->ce High Efficiency gc GC with Chiral Derivatization main->gc Requires Derivatization

Caption: Logical relationships of different chromatographic techniques for 4-fluoroephedrine enantioseparation.

References

Application Note: Quantification of 4-Fluoroephedrine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoroephedrine (B1145956) is a synthetic stimulant and a substituted cathinone (B1664624) derivative. As a novel psychoactive substance (NPS), its accurate quantification in biological samples is crucial for clinical and forensic toxicology, as well as for research in drug development and pharmacology. This document provides a standard operating procedure (SOP) for the quantification of 4-fluoroephedrine in biological matrices such as blood, plasma, and urine, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The method involves the extraction of 4-fluoroephedrine and an appropriate internal standard from the biological matrix using liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Standard Operating Procedure: Quantification of 4-Fluoroephedrine by LC-MS/MS

1. Scope and Applicability

This SOP is applicable to the quantitative determination of 4-fluoroephedrine in human blood, plasma, and urine samples. The method is intended for use by trained analytical chemists and toxicologists in a laboratory setting.

2. Materials and Reagents

  • 4-Fluoroephedrine reference standard

  • 4-Fluoroephedrine-d3 (or other suitable isotopic internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium carbonate buffer (0.1 M, pH 10)

  • Blank human blood, plasma, and urine

3. Instrumentation and Equipment

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • Autosampler vials and caps

4. Experimental Protocols

4.1. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-fluoroephedrine and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 4-fluoroephedrine stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.

  • Calibration Standards: Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve typically ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

The following are typical parameters that may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 3

Table 3: MRM Transitions for 4-Fluoroephedrine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Fluoroephedrine (Quantifier) 168.1109.115
4-Fluoroephedrine (Qualifier) 168.177.125
This compound (IS) 171.1112.115

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of 4-fluoroephedrine and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a weighting factor of 1/x.

  • Determine the concentration of 4-fluoroephedrine in the QC and unknown samples from the calibration curve.

6. Method Validation

The analytical method should be validated according to established guidelines.[1]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (CV%) Intra- and inter-assay CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed and minimized
Recovery Consistent, precise, and reproducible

7. Visualization

experimental_workflow Workflow for 4-Fluoroephedrine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample (100 µL) Add_IS Add Internal Standard (25 µL) Sample->Add_IS Add_Buffer Add Buffer (pH 10) & Vortex Add_IS->Add_Buffer Add_Solvent Add MTBE & Vortex Add_Buffer->Add_Solvent Centrifuge Centrifuge (10,000 x g) Add_Solvent->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Integration Peak Integration LC_MSMS->Integration Ratio Calculate Area Ratios Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Report Final Concentration Report Quantification->Report

Caption: Experimental workflow for 4-fluoroephedrine quantification.

Disclaimer: This SOP provides a general guideline. Specific parameters and conditions should be optimized and validated by the end-user for their particular instrumentation and application. Adherence to all laboratory safety protocols is mandatory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Parameters for 4-Fluoroephedrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of 4-Fluoroephedrine and its deuterated internal standard, 4-Fluoroephedrine-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the theoretical precursor ions for 4-Fluoroephedrine and this compound in positive electrospray ionization (ESI+)?

A1: In positive ESI, both molecules are expected to readily protonate. The precursor ion will be the protonated molecule [M+H]⁺.

  • 4-Fluoroephedrine: The monoisotopic mass of 4-Fluoroephedrine (C₁₀H₁₄FNO) is approximately 183.11 g/mol . Therefore, the expected precursor ion is m/z 184.1 .

  • This compound: With three deuterium (B1214612) atoms replacing three hydrogen atoms, the monoisotopic mass will increase by approximately 3.018 Da. The expected precursor ion is m/z 187.1 .

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for 4-Fluoroephedrine and its d3-labeled internal standard?

A2: The optimal MRM transitions are determined by identifying the most stable and intense product ions for each precursor ion. This is typically achieved by performing a product ion scan in the mass spectrometer.

  • Predicted Fragmentation: Based on the fragmentation of similar compounds like ephedrine, the primary fragmentation is expected to occur via the loss of a water molecule (H₂O) from the protonated precursor. Another significant fragmentation pathway for phenethylamines involves cleavage of the side chain.

  • Starting Point for Optimization: For 4-Fluoroephedrine (precursor m/z 184.1), a likely product ion would result from the loss of water, yielding a fragment of m/z 166.1 . Another potential fragment could be the iminium ion at m/z 58.1 , resulting from the cleavage of the bond between the alpha and beta carbons of the side chain.

  • For this compound (precursor m/z 187.1), the corresponding product ions would be m/z 169.1 (loss of H₂O) and m/z 61.1 (deuterated iminium ion).

A systematic approach to confirming these transitions is outlined in the Experimental Protocols section.

Q3: My signal intensity for this compound is low. What are the potential causes and how can I troubleshoot this?

A3: Low signal intensity for a deuterated internal standard can arise from several factors. Here’s a step-by-step troubleshooting guide:

  • Confirm Concentration and Stability: Ensure the working solution of this compound is at the correct concentration and has not degraded. Prepare a fresh dilution from the stock solution.

  • Optimize Source Parameters: The settings of the ion source are critical for efficient ionization. Infuse a solution of the deuterated standard directly into the mass spectrometer and systematically optimize parameters such as:

    • IonSpray Voltage: Ensure it's optimal for generating a stable spray.

    • Source Temperature: This affects desolvation. Too high a temperature can cause in-source fragmentation, while too low can lead to insufficient desolvation.

    • Nebulizer and Heater Gas Flow: These gases aid in desolvation and droplet formation.

  • Optimize Compound-Specific Parameters:

    • Declustering Potential (DP): This voltage prevents ion clusters from entering the mass spectrometer. An unoptimized DP can lead to poor sensitivity.

    • Collision Energy (CE): This is crucial for fragmentation. If the CE is too low, fragmentation will be inefficient. If it's too high, the desired product ion may further fragment, reducing its signal. Perform a collision energy optimization experiment as detailed in the protocols below.

  • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard.[1] To investigate this, compare the signal intensity of the standard in a clean solvent versus in a matrix extract. If matrix effects are significant, improving the sample preparation method or chromatographic separation is necessary.

  • Investigate Isotope Label Position: While less common for -d3 labeling on a stable part of the molecule, ensure the deuterium labels are not on exchangeable positions (e.g., -OH, -NH), which could lead to back-exchange with hydrogen from the solvent.

Q4: The retention time of this compound is slightly different from the unlabeled analyte. Is this normal?

A4: Yes, a small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon, particularly in reversed-phase chromatography.[2] This is due to the slight difference in polarity caused by the deuterium substitution. Typically, the deuterated compound will elute slightly earlier. This is generally not a problem as long as the peak shapes are good and the shift is consistent. However, if the shift is large, it could lead to differential matrix effects, where the analyte and internal standard elute in regions with different levels of ion suppression or enhancement. If this is suspected, adjusting the chromatographic gradient to ensure co-elution is recommended.

Data Presentation

Predicted Mass Spectrometer Parameters

The following table provides a starting point for the optimization of mass spectrometer parameters for 4-Fluoroephedrine and this compound. These values are based on the known fragmentation of analogous compounds and should be empirically optimized for your specific instrument and experimental conditions.

CompoundPrecursor Ion (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)
4-Fluoroephedrine184.1166.158.1
This compound187.1169.161.1
Example Optimized Collision Energies for a Related Compound (Ephedrine)

This table shows experimentally determined collision energies for ephedrine, which can serve as a close starting point for optimizing the collision energy for 4-Fluoroephedrine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ephedrine166.2148.215

Experimental Protocols

Protocol 1: Optimization of MRM Transitions and Collision Energy

This protocol describes a systematic approach to determine the optimal MRM transitions and collision energies for 4-Fluoroephedrine and this compound using direct infusion.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of 4-Fluoroephedrine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • From these stock solutions, prepare working solutions for infusion at a concentration of approximately 1 µg/mL in a solvent mixture that mimics the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up a direct infusion experiment using a syringe pump connected to the mass spectrometer's ion source.

  • Infuse the 4-Fluoroephedrine working solution at a constant flow rate (e.g., 10 µL/min).

3. Precursor Ion Confirmation and Product Ion Scan:

  • In Q1, perform a full scan to confirm the presence and isolation of the protonated precursor ion at m/z 184.1.

  • Perform a product ion scan of the precursor ion m/z 184.1 to identify the most abundant and stable fragment ions. The collision energy can be ramped (e.g., from 10 to 50 eV) to observe the fragmentation pattern at different energies.

4. Collision Energy Optimization for Each Transition:

  • For each promising product ion identified, set up an MRM method.

  • Create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) over a range (e.g., 10-40 eV) while monitoring the intensity of the specific MRM transition.

  • Plot the signal intensity of the product ion against the collision energy to generate a collision energy optimization curve. The optimal collision energy is the value that yields the highest signal intensity.

5. Repeat for Deuterated Standard:

  • Repeat steps 2-4 using the this compound working solution, confirming the precursor ion at m/z 187.1 and optimizing the collision energies for its product ions.

6. Final Parameter Selection:

  • Select the MRM transitions (one for quantification and at least one for qualification) that provide the best sensitivity, specificity, and stability for both the analyte and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Direct Infusion cluster_optimization 3. MS Parameter Optimization cluster_analysis 4. Data Analysis & Finalization prep_stock Prepare Stock Solutions (1 mg/mL) prep_working Prepare Working Solutions (1 µg/mL) prep_stock->prep_working infuse Infuse Standard into MS prep_working->infuse q1_scan Confirm Precursor Ion (Q1 Scan) infuse->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan ce_opt Optimize Collision Energy (MRM Mode) product_scan->ce_opt plot_curve Plot CE Optimization Curve ce_opt->plot_curve select_params Select Optimal MRM Transitions & CE plot_curve->select_params

Caption: Workflow for optimizing MRM parameters via direct infusion.

troubleshooting_workflow start Low Signal for This compound check_solution Verify Standard Concentration & Stability start->check_solution solution_ok Solution OK? check_solution->solution_ok optimize_source Optimize Ion Source Parameters source_ok Signal Improved? optimize_source->source_ok optimize_compound Optimize Compound Parameters (DP, CE) compound_ok Signal Improved? optimize_compound->compound_ok check_matrix Investigate Matrix Effects matrix_ok Matrix Effects Present? check_matrix->matrix_ok solution_ok->optimize_source Yes reprepare Prepare Fresh Standard solution_ok->reprepare No source_ok->optimize_compound No end_good Problem Resolved source_ok->end_good Yes compound_ok->check_matrix No compound_ok->end_good Yes end_bad Further Investigation Needed matrix_ok->end_bad No improve_prep Improve Sample Preparation matrix_ok->improve_prep Yes reprepare->check_solution improve_prep->end_good

Caption: Troubleshooting logic for low internal standard signal intensity.

References

Technical Support Center: Chromatography of 4-Fluoroephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-fluoroephedrine (B1145956). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges when analyzing 4-fluoroephedrine?

A1: 4-fluoroephedrine is a polar and basic compound, which can lead to several chromatographic issues, primarily poor peak shape. The most common problems are:

  • Peak Tailing: This is often due to secondary interactions between the basic amine group of 4-fluoroephedrine and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases. This interaction creates a secondary, stronger retention mechanism, causing the peak to tail.

  • Peak Fronting: This can be caused by several factors, including column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase.[1][2][3][4]

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its polarity, 4-fluoroephedrine may have weak retention on traditional C18 columns, eluting very early in the chromatogram, close to the void volume.

Q2: How does mobile phase pH affect the peak shape of 4-fluoroephedrine?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 4-fluoroephedrine.[5] The pH of the mobile phase influences the ionization state of both the 4-fluoroephedrine molecule (a basic compound) and the residual silanol groups on the silica-based stationary phase (acidic sites).

  • At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH) and thus neutral, which minimizes their electrostatic interaction with the protonated (positively charged) 4-fluoroephedrine. This typically results in a more symmetrical peak shape.

  • At mid-range pH (e.g., pH 3-7): A significant portion of the silanol groups can be deprotonated (Si-O-), leading to strong electrostatic interactions with the positively charged analyte. This is a common cause of peak tailing.

  • At high pH (e.g., pH > 8): The 4-fluoroephedrine will be in its neutral form, which can improve peak shape. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or ethylene-bridged hybrid (BEH) columns are required for high-pH reversed-phase chromatography.

It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.

Troubleshooting Guides

Issue 1: Peak Tailing in Reversed-Phase HPLC

Symptoms: The peak for 4-fluoroephedrine is asymmetrical with a pronounced tail. The tailing factor is greater than 1.5.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate).2. Add a Competing Base: Incorporate a silanol-masking agent like triethylamine (B128534) (TEA) into the mobile phase at a low concentration (e.g., 5-10 mM). 3. Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions.Improved peak symmetry (tailing factor closer to 1).
Column Choice 1. Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. 2. Consider a Polar-Embedded or Phenyl-Hexyl Column: These stationary phases can offer alternative selectivity and improved peak shape for polar compounds.Reduced peak tailing due to fewer active silanol sites.
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: Decrease the concentration of your sample.Symmetrical peak shape at lower concentrations.
Detailed Experimental Protocol: Mobile Phase Optimization to Reduce Peak Tailing

This protocol describes a systematic approach to optimizing the mobile phase to improve the peak shape of 4-fluoroephedrine in reversed-phase HPLC.

1. Initial Conditions (Baseline)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 5% B to 95% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

2. Step-wise Optimization

  • Step 2a: pH Adjustment

    • Prepare a buffered mobile phase A at pH 3.0. For example, 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Repeat the analysis with the buffered mobile phase.

    • Rationale: To protonate residual silanol groups and minimize secondary interactions.

  • Step 2b: Addition of a Competing Base (if tailing persists)

    • To the optimized buffered mobile phase from Step 2a, add triethylamine (TEA) to a final concentration of 5 mM.

    • Re-equilibrate the column and inject the sample.

    • Rationale: TEA acts as a competing base, binding to active silanol sites and masking them from the analyte.

3. Data Evaluation

Mobile Phase Condition Tailing Factor (Asymmetry Factor) Observations
Water/Acetonitrile> 2.0 (example value)Severe peak tailing.
20 mM Phosphate Buffer (pH 3.0)/Acetonitrile1.3 - 1.5 (example value)Significant improvement in peak symmetry.
20 mM Phosphate Buffer (pH 3.0) + 5 mM TEA / Acetonitrile1.0 - 1.2 (example value)Symmetrical or near-symmetrical peak.
Issue 2: Poor Retention and/or Peak Splitting

Symptoms: The 4-fluoroephedrine peak elutes at or near the solvent front, or the peak is split into two.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Retention in RP-HPLC 1. Decrease Organic Solvent Strength: Lower the initial percentage of acetonitrile or methanol (B129727) in your gradient. 2. Switch to a More Retentive Column: Consider a column with a higher carbon load or a different stationary phase (e.g., phenyl-hexyl). 3. Employ HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.Increased retention time, moving the peak away from the void volume.
Sample Solvent Mismatch 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. 2. Reduce Injection Volume: If using a strong sample solvent is unavoidable, minimize the injection volume.Sharper, more symmetrical peaks.
Peak Splitting 1. Check for Column Void: A void at the head of the column can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, replace the column. 2. Ensure pH is not at pKa: Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and neutral forms, causing peak splitting. Adjust the mobile phase pH to be at least 2 units away from the pKa of 4-fluoroephedrine.A single, well-defined peak.
Detailed Experimental Protocol: HILIC Method for 4-Fluoroephedrine

For compounds like 4-fluoroephedrine that are poorly retained in reversed-phase, HILIC is a powerful alternative. Studies on similar compounds like ephedrines have shown that HILIC can provide excellent peak shapes (Asymmetry factor ≤ 1.1). A HILIC method for fluoroamphetamines has been successfully developed and can be adapted for 4-fluoroephedrine.

1. HILIC Conditions

  • Column: Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm (or similar HILIC column)

  • Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) in acetonitrile:water (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Sample Diluent: Acetonitrile

2. Procedure

  • Prepare the mobile phase by dissolving the appropriate amount of ammonium formate in the water portion and then mixing with acetonitrile.

  • Equilibrate the HILIC column with the mobile phase for at least 30 minutes. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Dissolve the 4-fluoroephedrine standard or sample in acetonitrile.

  • Inject the sample.

3. Expected Results

  • Good retention of 4-fluoroephedrine.

  • Symmetrical peak shape.

  • Increased sensitivity if using mass spectrometry detection due to the high organic content of the mobile phase.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflow and the chemical interactions affecting peak shape.

PeakTailing_Troubleshooting start Poor Peak Shape: Tailing Observed check_overload Is peak shape concentration-dependent? start->check_overload reduce_load Reduce sample load: - Dilute sample - Decrease injection volume check_overload->reduce_load Yes check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase No good_peak Symmetrical Peak Achieved reduce_load->good_peak lower_ph Lower mobile phase pH (e.g., pH 2.5-3.5) check_mobile_phase->lower_ph add_tea Add competing base (e.g., 5-10 mM TEA) lower_ph->add_tea Tailing persists lower_ph->good_peak Problem Solved check_column Evaluate Column add_tea->check_column Tailing persists add_tea->good_peak Problem Solved end_capped_column Use modern, end-capped, high-purity silica (B1680970) column check_column->end_capped_column specialty_column Consider alternative stationary phase (e.g., polar-embedded, phenyl-hexyl) end_capped_column->specialty_column Tailing persists end_capped_column->good_peak Problem Solved hilic Consider HILIC for very polar compounds specialty_column->hilic Still poor shape/retention specialty_column->good_peak Problem Solved hilic->good_peak

Caption: Troubleshooting workflow for peak tailing of 4-fluoroephedrine.

Silanol_Interaction cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (e.g., 3-7) silanol_low_ph Protonated Silanol (Si-OH) (Neutral) interaction_low_ph Minimal Interaction (Good Peak Shape) silanol_low_ph->interaction_low_ph No strong attraction analyte_low_ph Protonated 4-Fluoroephedrine (R-NH2+) (Positively Charged) analyte_low_ph->interaction_low_ph silanol_mid_ph Deprotonated Silanol (Si-O-) (Negatively Charged) interaction_mid_ph Strong Ionic Interaction (Peak Tailing) silanol_mid_ph->interaction_mid_ph Strong Attraction analyte_mid_ph Protonated 4-Fluoroephedrine (R-NH2+) (Positively Charged) analyte_mid_ph->interaction_mid_ph

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Avoiding cross-contamination with 4-Fluoroephedrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 4-Fluoroephedrine-d3 to prevent cross-contamination and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is a deuterated form of 4-Fluoroephedrine, a substituted β-hydroxyamphetamine.[1] In the laboratory, it is primarily used as an internal standard (IS) for the quantitative analysis of 4-Fluoroephedrine or related compounds by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte, while its chemical properties remain nearly identical, making it an ideal tool for correcting variations during sample preparation and analysis.[2][4]

Q2: Why is avoiding cross-contamination with this compound particularly important?

A2: Cross-contamination with this compound can lead to inaccurate quantification of the target analyte (4-Fluoroephedrine). If the internal standard contaminates the analyte samples, it can artificially inflate the measured concentration. Conversely, if the analyte contaminates the internal standard solution, it can lead to underestimation. Given that 4-Fluoroephedrine is a "novel psychoactive substance," precise and accurate quantification is crucial for forensic, toxicological, and pharmaceutical research.[1]

Q3: What are the main sources of cross-contamination when working with this compound?

A3: The primary sources of cross-contamination in a laboratory setting include:

  • Shared laboratory equipment: Pipettes, glassware, vials, and autosampler needles that are not properly cleaned between handling the standard and samples.

  • Improper handling procedures: Using the same pipette tip for both the standard and the sample, or splashing/aerosolization of solutions.

  • Contaminated solvents or reagents: Using solvents or reagents that have been inadvertently contaminated with either the analyte or the internal standard.

  • Carryover in analytical instruments: Residual compound remaining in the LC system or on the MS source from a previous injection.

Q4: How should this compound be stored to ensure its stability and prevent degradation?

A4: this compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term storage.[5] It should be kept in a tightly sealed container to prevent solvent evaporation and potential degradation from atmospheric moisture. For short-term use, solutions can be stored at 2-8°C, but stability under these conditions should be verified. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
High background signal of this compound in blank samples 1. Carryover from a previous injection. 2. Contamination of the mobile phase or LC system. 3. Contaminated blank matrix.1. Inject several blank solvent injections to wash the system. 2. Prepare fresh mobile phase and flush the LC system. 3. Test a new source of blank matrix.
Inconsistent internal standard response across samples 1. Inaccurate pipetting of the internal standard. 2. Matrix effects suppressing or enhancing the signal. 3. Degradation of the internal standard in some samples.1. Review and re-validate the pipetting technique. 2. Perform a post-extraction addition experiment to assess matrix effects. 3. Verify the stability of the internal standard in the sample matrix and processing conditions.
Presence of unlabeled 4-Fluoroephedrine in the this compound stock solution 1. Isotopic impurity from synthesis. 2. Accidental contamination of the stock solution.1. Check the certificate of analysis for isotopic purity. 2. Prepare a fresh working solution from the stock and re-analyze. If the issue persists, contact the supplier.
Analyte (4-Fluoroephedrine) detected in the internal standard working solution 1. Cross-contamination during preparation of the working solution. 2. Use of contaminated glassware or pipette tips.1. Prepare a fresh internal standard working solution using dedicated and thoroughly cleaned glassware and new pipette tips. 2. Ensure separate sets of pipettes are used for the analyte and the internal standard.

Quantitative Data Summary

The stability of a this compound stock solution is critical for reliable quantification. The following table provides an example of a stability assessment.

Table 1: Illustrative Stability of this compound (1 mg/mL in Methanol)

Storage ConditionTime PointConcentration (% of Initial)
-20°C (Protected from light) 1 month99.8%
3 months99.5%
6 months99.1%
4°C (Protected from light) 1 week99.9%
1 month98.7%
Room Temperature (Protected from light) 24 hours99.9%
1 week95.2%
Room Temperature (Exposed to light) 24 hours96.5%
1 week88.3%

Note: This data is for illustrative purposes and actual stability may vary. It is crucial to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

Objective: To prepare a 1 µg/mL working solution of this compound from a 1 mg/mL stock solution with minimal risk of cross-contamination.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • LC-MS grade methanol (B129727)

  • Dedicated calibrated micropipettes (for internal standard use only)

  • Sterile, disposable pipette tips

  • Dedicated sterile conical tubes or volumetric flasks

Procedure:

  • Allow the this compound stock solution to equilibrate to room temperature before opening.

  • In a dedicated clean workspace (e.g., a fume hood), label a sterile conical tube or volumetric flask for the working solution.

  • Using a dedicated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with LC-MS grade methanol.

  • Cap and vortex thoroughly to ensure homogeneity. This creates an intermediate solution of 10 µg/mL.

  • Transfer 1 mL of the 10 µg/mL intermediate solution into a new 10 mL volumetric flask.

  • Dilute to the mark with LC-MS grade methanol to obtain the final 1 µg/mL working solution.

  • Store the working solution at 2-8°C for short-term use (up to one week, stability permitting) or aliquot and store at -20°C for longer-term use.

Visualizations

experimental_workflow cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock work_analyte Analyte Working Sol. stock_analyte->work_analyte stock_is IS Stock (4-FE-d3) work_is IS Working Sol. stock_is->work_is spike Spike with IS work_is->spike sample Biological Sample sample->spike extract Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing lcms->data

Caption: Experimental workflow for sample analysis using this compound as an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Response? pipetting Pipetting Error start->pipetting Yes matrix Matrix Effects start->matrix Yes degradation IS Degradation start->degradation Yes revalidate Re-validate Pipetting pipetting->revalidate post_spike Post-Spike Experiment matrix->post_spike stability Check Stability degradation->stability

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Calibration curve linearity issues for 4-fluoroephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoroephedrine (B1145956). The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, with a focus on calibration curve linearity.

Frequently Asked Questions (FAQs)

FAQ 1: My calibration curve for 4-fluoroephedrine is non-linear. What are the common causes?

Non-linearity in your calibration curve for 4-fluoroephedrine can stem from several factors, ranging from sample preparation to instrumental limitations. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration. This is a frequent cause of non-linearity at the upper end of the calibration range.

  • Matrix Effects: Components in the biological matrix (e.g., urine, blood, oral fluid) can co-elute with 4-fluoroephedrine and either suppress or enhance the ionization in mass spectrometry, or interfere with detection in UV-based methods.[1][2][3] This can lead to an inconsistent response across the concentration range.

  • Analyte Stability: 4-fluoroephedrine, like other phenethylamines, may be susceptible to degradation under certain conditions (e.g., temperature, pH, light exposure).[4][5] Degradation of standards or samples can lead to inaccurate concentration measurements and a non-linear curve.

  • Improper Sample Preparation: Inconsistent extraction efficiency across the concentration range or the introduction of interfering substances during sample preparation can affect linearity.

  • Instrumental Issues: Problems with the injector, pump, or detector of your chromatography system can lead to inconsistent results and poor linearity.

FAQ 2: How can I troubleshoot a non-linear calibration curve for 4-fluoroephedrine?

A systematic approach is crucial for troubleshooting. The following workflow can help identify the source of non-linearity:

Troubleshooting_Nonlinear_Calibration_Curve start Start: Non-linear Calibration Curve check_high_conc Review High Concentration Standards start->check_high_conc dilute_standards Action: Dilute High Concentration Standards & Re-inject check_high_conc->dilute_standards Yes check_low_conc Review Low Concentration Standards check_high_conc->check_low_conc No linearity_improved_high Linearity Improved? dilute_standards->linearity_improved_high issue_saturation Conclusion: Detector Saturation Likely linearity_improved_high->issue_saturation Yes linearity_improved_high->check_low_conc No prepare_fresh_low Action: Prepare Fresh Low Concentration Standards check_low_conc->prepare_fresh_low Yes investigate_matrix Investigate Matrix Effects check_low_conc->investigate_matrix No linearity_improved_low Linearity Improved? prepare_fresh_low->linearity_improved_low issue_lod_loq Conclusion: Issue with LOD/LOQ or Standard Preparation linearity_improved_low->issue_lod_loq Yes linearity_improved_low->investigate_matrix No spike_recovery Action: Perform Spike and Recovery Experiment investigate_matrix->spike_recovery Yes check_stability Evaluate Analyte Stability investigate_matrix->check_stability No recovery_consistent Recovery Consistent? spike_recovery->recovery_consistent issue_matrix Conclusion: Matrix Effects Present recovery_consistent->issue_matrix No recovery_consistent->check_stability Yes forced_degradation Action: Perform Forced Degradation Study check_stability->forced_degradation Yes instrument_check Perform Instrument Performance Check check_stability->instrument_check No degradation_observed Degradation Observed? forced_degradation->degradation_observed issue_stability Conclusion: Analyte Instability degradation_observed->issue_stability Yes degradation_observed->instrument_check No end End: Consult Instrument Manual or Service Engineer instrument_check->end

Caption: Troubleshooting workflow for non-linear calibration curves.
FAQ 3: What are the typical linear ranges for 4-fluoroephedrine analysis?

The linear range for 4-fluoroephedrine analysis will depend on the analytical method and the matrix. Based on data for structurally similar compounds like ephedrine (B3423809) and other amphetamines, the following are general estimates:

Analytical TechniqueMatrixTypical Linear Range
LC-MS/MSUrine2.5 - 20 µg/mL
LC-MS/MSOral Fluid20 - 2000 ng/mL
GC-MSUrine5 - 300 ng/mL
HPLC-UVTablets100 - 2000 µg/mL

Note: These are estimated ranges and should be experimentally determined and validated for your specific method and instrumentation.

FAQ 4: How can I minimize matrix effects when analyzing 4-fluoroephedrine in biological samples?

Minimizing matrix effects is crucial for achieving a linear calibration curve and accurate quantification. Consider the following strategies:

  • Effective Sample Preparation: Employ a sample preparation technique that effectively removes interfering matrix components. Techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation or dilution.

  • Chromatographic Separation: Optimize your chromatographic method to separate 4-fluoroephedrine from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable, isotopically labeled internal standard (e.g., 4-fluoroephedrine-d3) is highly recommended. It will experience similar matrix effects as the analyte, allowing for more accurate correction and improved linearity.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank urine, blank serum) to compensate for consistent matrix effects.

FAQ 5: What are the best practices for preparing calibration standards for 4-fluoroephedrine?

The accuracy of your calibration curve is highly dependent on the quality of your standards. Follow these best practices:

  • Use a Certified Reference Material (CRM): Whenever possible, use a CRM of 4-fluoroephedrine to prepare your stock solution.

  • Gravimetric Preparation: Prepare stock solutions gravimetrically for the highest accuracy.

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare working standards. Use calibrated pipettes and volumetric flasks.

  • Fresh Preparation: Prepare working standards fresh daily or as dictated by stability studies.

  • Proper Storage: Store stock and working solutions under appropriate conditions (e.g., refrigerated or frozen, protected from light) to prevent degradation.

Troubleshooting Guides

Guide 1: Issue - Poor Linearity at Low Concentrations

Symptoms: The calibration curve deviates from linearity at the lower concentration points, often showing a positive or negative bias.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inaccurate Low-Level Standard Preparation Prepare a fresh set of low-concentration standards from a new dilution of the stock solution. Verify pipette calibration.
Contamination of Blank or Low Standards Analyze a new, clean blank to check for contamination. Ensure all glassware and vials are scrupulously clean.
Poor Signal-to-Noise at the Limit of Quantitation (LOQ) Optimize instrument parameters (e.g., detector settings) to improve sensitivity. If necessary, re-evaluate and establish a higher LOQ.
Adsorption of Analyte to Surfaces Use silanized glassware or vials to minimize adsorption, especially for low-concentration standards.
Guide 2: Issue - Poor Linearity at High Concentrations

Symptoms: The calibration curve flattens out at the higher concentration points, indicating a loss of response.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Detector Saturation Dilute the high-concentration standards and re-inject. If linearity improves, the upper limit of the calibration range needs to be lowered.
Analyte Solubility Issues Ensure that the highest concentration standard is fully dissolved in the sample solvent. Consider using a different solvent if solubility is a problem.
Ion Suppression in MS Detection At high concentrations, the analyte can suppress its own ionization. Dilute the high standards and check if the response becomes more proportional.
Guide 3: Issue - Inconsistent or "Wobbly" Calibration Curve

Symptoms: The data points on the calibration curve are scattered and do not follow a clear linear trend.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inconsistent Injection Volume Check the autosampler for any issues with precision. Perform a series of replicate injections of a mid-range standard to assess reproducibility.
Variable Sample Preparation Review the sample preparation workflow for any steps that could introduce variability. Ensure consistent timing and technique for each sample.
Instrument Instability Check for fluctuations in pump pressure, column temperature, or detector response. Allow the instrument to fully equilibrate before starting the analysis.
Analyte Instability in Autosampler If there is a long run time, the analyte may be degrading in the autosampler vials. Assess the stability of prepared samples at the autosampler temperature over the expected run time.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for 4-Fluoroephedrine in a Pharmaceutical Formulation

This protocol provides a starting point for the analysis of 4-fluoroephedrine in a tablet or powder formulation. Method validation is required before use.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents:

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM Ammonium acetate in water : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm

4. Sample Preparation:

  • Accurately weigh and transfer a portion of the powdered tablets or bulk powder equivalent to 10 mg of 4-fluoroephedrine into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Calibration Standards:

  • Prepare a stock solution of 4-fluoroephedrine in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

Protocol 2: Generic LC-MS/MS Method for 4-Fluoroephedrine in Human Urine

This protocol is a starting point for the sensitive and selective quantification of 4-fluoroephedrine in urine samples.

1. Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

2. Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • 4-Fluoroephedrine reference standard

  • This compound (B1157230) (internal standard)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometry Conditions (Positive ESI Mode):

  • Precursor Ion (Q1): To be determined by infusion of 4-fluoroephedrine standard (expected m/z for [M+H]⁺)

  • Product Ions (Q3): To be determined by fragmentation of the precursor ion

  • Collision Energy: To be optimized for the specific instrument and transitions

5. Sample Preparation (Dilute-and-Shoot):

  • To 50 µL of urine sample in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., 100 ng/mL this compound in water).

  • Add 400 µL of 0.1% formic acid in water.

  • Vortex to mix.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualization of Key Processes

Sample_Preparation_Workflow start Start: Urine Sample add_is Add Internal Standard (this compound) start->add_is dilute Dilute with Acidified Water add_is->dilute vortex Vortex to Mix dilute->vortex centrifuge Centrifuge to Pellet Particulates vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Dilute-and-shoot sample preparation workflow for urine analysis.

References

Technical Support Center: Method Refinement for Complex Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, designed to assist researchers, scientists, and drug development professionals in refining their methodologies for the analysis of complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Mass Spectrometry (LC-MS/MS)

Troubleshooting Guide

Question: Why am I observing poor signal intensity or no signal at all for my analyte?

Answer: Poor signal intensity in LC-MS/MS can stem from several factors, from sample preparation to instrument settings.[1]

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly diluted samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) is critical. Experiment with different methods to find the optimal one for your analyte.[1]

  • Instrument Calibration: Regular tuning and calibration of the mass spectrometer are essential for peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[2][3][4][5] Consider optimizing your sample preparation to remove interfering substances or use a stable isotope-labeled internal standard to compensate for these effects.[4]

Question: What are matrix effects and how can I mitigate them?

Answer: Matrix effects occur when components of the biological sample, other than the analyte of interest, interfere with the ionization process in the mass spectrometer.[3][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3][4]

Strategies to Minimize Matrix Effects:

StrategyDescription
Sample Preparation Employ more rigorous cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components.
Chromatography Optimize the chromatographic method to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient, changing the column, or using a different mobile phase.
Dilution Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal to below the limit of detection.
Internal Standards Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
FAQs

Q1: What are the common causes of peak splitting or broadening in my chromatogram?

A1: Peak splitting and broadening can be caused by several factors including column contamination, issues with the sample preparation, or suboptimal ionization conditions. Ensure your column is clean and properly maintained, and consider adjusting your ion source parameters.

Q2: How often should I calibrate my mass spectrometer?

A2: Regular mass calibration is crucial for accurate mass determination.[1] The frequency of calibration depends on the instrument's stability and the requirements of your analysis. For high-resolution mass spectrometry, calibration should be performed frequently, often daily or even before each run.

Next-Generation Sequencing (NGS)

Troubleshooting Guide

Question: My final NGS library yield is low. What are the potential causes and solutions?

Answer: Low library yield is a common issue in NGS library preparation and can be attributed to several factors throughout the workflow.[6][7]

  • Poor Quality of Starting Material: Degraded or contaminated DNA/RNA can significantly impact the efficiency of enzymatic reactions. Always assess the quality of your starting material using methods like spectrophotometry and gel electrophoresis.[7]

  • Inefficient Enzymatic Reactions: Steps like reverse transcription, adapter ligation, and amplification are critical. Ensure you are using high-quality reagents and that reaction conditions are optimized.[7]

  • Loss During Cleanup Steps: Nucleic acid can be lost during bead-based purification steps. Be careful not to aspirate beads and ensure complete elution.

Question: I am observing a high proportion of adapter dimers in my library. How can I prevent this?

Answer: Adapter dimers are formed by the self-ligation of sequencing adapters and can compete with the library fragments for sequencing resources.[7]

  • Optimize Adapter Concentration: Titrate the amount of adapter used in the ligation reaction to find the lowest concentration that still yields sufficient library complexity.[6]

  • Improve Cleanup Procedures: Perform an additional bead-based cleanup step after ligation to remove adapter dimers.[6]

  • Size Selection: If adapter dimers persist, consider performing a gel-based size selection to isolate the desired library fragments.[6]

Logical Troubleshooting Workflow for Low NGS Library Yield

Low_NGS_Yield Start Low Library Yield Check_Input Assess Input DNA/RNA Quality (Purity & Integrity) Start->Check_Input Input_OK Input Quality Good? Check_Input->Input_OK Re_extract Re-extract Sample Input_OK->Re_extract No Check_Quant Verify Quantification (e.g., Qubit vs. qPCR) Input_OK->Check_Quant Yes Re_extract->Check_Input Quant_OK Quantification Consistent? Check_Quant->Quant_OK Re_quantify Re-quantify with Alternative Method Quant_OK->Re_quantify No Check_Frag Evaluate Fragmentation/ Size Selection Quant_OK->Check_Frag Yes Re_quantify->Check_Quant Frag_OK Fragmentation Profile as Expected? Check_Frag->Frag_OK Optimize_Frag Optimize Fragmentation Conditions Frag_OK->Optimize_Frag No Check_Ligation Assess Adapter Ligation Efficiency Frag_OK->Check_Ligation Yes Optimize_Frag->Check_Frag Ligation_OK Ligation Successful? Check_Ligation->Ligation_OK Optimize_Ligation Optimize Ligation Reaction (e.g., Adapter Concentration) Ligation_OK->Optimize_Ligation No Check_Cleanup Review Cleanup Steps Ligation_OK->Check_Cleanup Yes Optimize_Ligation->Check_Ligation Cleanup_OK Cleanup Performed Correctly? Check_Cleanup->Cleanup_OK Optimize_Cleanup Optimize Bead Ratios/Washes Cleanup_OK->Optimize_Cleanup No Check_Amp Analyze Amplification Cleanup_OK->Check_Amp Yes Optimize_Cleanup->Check_Cleanup Amp_OK Sufficient & Non-biased Amplification? Check_Amp->Amp_OK Optimize_Amp Optimize PCR Cycles/Enzyme Amp_OK->Optimize_Amp No Success Yield Improved Amp_OK->Success Yes Optimize_Amp->Check_Amp CoIP_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Pre_Clearing Pre-clearing Lysate (with Protein A/G beads) Cell_Lysis->Pre_Clearing Immunoprecipitation Immunoprecipitation (Add primary antibody, then beads) Pre_Clearing->Immunoprecipitation Washing Washing Steps (Remove non-specific binding) Immunoprecipitation->Washing Elution Elution (Release protein complexes) Washing->Elution Analysis Analysis (e.g., Western Blot) Elution->Analysis End End: Identify Interacting Proteins Analysis->End

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to 4-Fluoroephedrine-d3 and Other Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of quantitative analysis, particularly in forensic toxicology, clinical diagnostics, and pharmaceutical research, the use of deuterated internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 4-Fluoroephedrine-d3 with other relevant deuterated standards, offering researchers, scientists, and drug development professionals objective data to inform their analytical method development. While direct comparative studies on this compound are not extensively available in current literature, this guide leverages data from structurally similar compounds to provide a valuable comparative framework.

The Critical Role of Deuterated Standards

Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification. Their utility stems from their chemical near-identity to the analyte of interest, leading to similar extraction efficiencies, chromatographic retention times, and ionization responses. This co-elution and co-ionization behavior allows for the correction of variability introduced during sample preparation and analysis, ultimately leading to more precise and accurate quantification.

However, the choice of a deuterated standard is not without its nuances. Factors such as the position and stability of the deuterium (B1214612) labels, as well as the potential for isotopic effects, can influence analytical performance.

Performance Comparison of Deuterated Standards

To illustrate the comparative performance of this compound, this section presents a summary of key analytical parameters. The data presented below is a composite representation based on typical performance characteristics of deuterated standards for halogenated amphetamine and cathinone (B1664624) derivatives, providing a reasonable expectation for the performance of this compound.

Table 1: Comparison of Key Performance Parameters for Selected Deuterated Standards

ParameterThis compound (Expected)Ephedrine-d34-Fluoromethamphetamine-d3 (Expected)
Isotopic Purity (%) >99%>99%>99%
Chemical Purity (%) >98%>98%>98%
Retention Time Shift vs. Analyte (min) <0.1<0.1<0.1
Matrix Effect (Ion Suppression/Enhancement) CompensatedCompensatedCompensated
Deuterium Exchange Potential LowLowLow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of deuterated internal standards.

Determination of Isotopic and Chemical Purity

Objective: To determine the isotopic and chemical purity of the deuterated standard.

Methodology:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode.

  • Data Analysis:

    • Isotopic Purity: Calculated from the relative abundance of the deuterated and non-deuterated isotopic peaks in the mass spectrum.

    • Chemical Purity: Determined by integrating the peak area of the main compound and any impurities detected by UV or MS.

Evaluation of Retention Time Stability and Matrix Effects

Objective: To assess the chromatographic behavior and the influence of the biological matrix on the analyte and internal standard.

Methodology:

  • Sample Preparation:

    • Spike known concentrations of the analyte and the deuterated internal standard into blank biological matrix (e.g., plasma, urine).

    • Perform a protein precipitation or solid-phase extraction.

    • Analyze the extracted samples by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method with multiple reaction monitoring (MRM) for both the analyte and the internal standard.

  • Data Analysis:

    • Retention Time Stability: Compare the retention times of the analyte and the internal standard across multiple injections and different matrix lots.

    • Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte in the presence of the matrix to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard should effectively compensate for any observed matrix effects.

Visualizing Analytical Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical analytical workflow and a relevant signaling pathway.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine Reuptake VMAT2 VMAT2 Receptors Dopamine & Norepinephrine Receptors Dopamine->Receptors Synaptic Transmission Norepinephrine->Receptors Synaptic Transmission Amphetamine 4-Fluoroephedrine (Amphetamine-like) Amphetamine->DAT Inhibits Reuptake Amphetamine->NET Inhibits Reuptake Amphetamine->VMAT2 Disrupts Vesicular Storage

Caption: Mechanism of action of amphetamine-like substances.

Conclusion

While specific comparative data for this compound is emerging, the established principles of using deuterated internal standards and data from analogous compounds provide a strong foundation for its successful implementation in quantitative analytical methods. Its expected high isotopic and chemical purity, coupled with minimal chromatographic shifts and effective compensation for matrix effects, make it a reliable choice for researchers. As with any analytical standard, rigorous in-house validation is essential to ensure optimal performance for a specific application. This guide serves as a valuable resource for initiating such evaluations and highlights the critical considerations for achieving high-quality analytical data.

A Comparative Guide to Inter-Laboratory Validation for 4-Fluoroephedrine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and inter-laboratory validation considerations for the measurement of 4-fluoroephedrine (B1145956). While specific inter-laboratory validation studies for 4-fluoroephedrine are not extensively published, this document draws upon established protocols for related compounds, such as ephedrine (B3423809) and 4-fluoroamphetamine, to present a robust framework for performance comparison and experimental design. The information herein is intended to guide researchers in establishing and validating accurate and reliable methods for the quantification of 4-fluoroephedrine in various matrices.

Data Summary: Performance of Analytical Methods for Related Amphetamine-Type Substances

The following table summarizes the performance characteristics of various analytical methods used for the quantification of amphetamine-type substances, which can serve as a benchmark for developing and validating methods for 4-fluoroephedrine.

Analyte(s)MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
4-Fluoroamphetamine (4-FA)GC/MS (SIM mode)Serum1 ng/mL[1]5 ng/mL[1]~4%[1]~8%[1]Not Reported
Amphetamine, Norephedrine, 4-Hydroxyamphetamine (Enantiomers)LC-MS/MSSerum0.1-0.5 ng/mL[2]0.5 ng/mL[2]Within acceptable limitsWithin acceptable limitsWithin acceptable limits
Five Ephedrine AnaloguesUHPLC/MS/MSUrine<0.5 ng/mL[3][4]Not Reported<9.16%[3][4]<8.60%[3][4]±8.0%[3][4]
Amphetamine and related compoundsLC-MSnUrineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across laboratories. Below are summaries of typical experimental protocols for the analysis of amphetamine-type substances.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Fluoroamphetamine in Serum [1]

  • Sample Preparation: Fortification of drug-free blood with the target analyte (100-2000 ng/mL).

  • Extraction: Liquid-liquid extraction or solid-phase extraction.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Validation: The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision (intra- and inter-assay), and accuracy.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantioselective Quantification of Amphetamines in Serum [2]

  • Sample Preparation: Serum samples were subjected to a validated extraction procedure.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer. A chiral column is used for the separation of enantiomers.

  • Method: An enantioselective LC-MS/MS method was developed and validated.

  • Validation Parameters: Selectivity, sensitivity, linearity (0.5–250 ng/mL), precision, and accuracy were assessed for all enantiomers.

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) for Ephedrine Analogues in Urine [3][4]

  • Sample Preparation: Simple one-step dilution of the urine sample.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for both qualitative and quantitative analysis.

  • Validation: The method was validated for detection limits, matrix effect, precision (intra- and inter-day), and accuracy.

Inter-Laboratory Validation Workflow

Inter-laboratory validation, or proficiency testing, is essential for ensuring the comparability and reliability of results among different laboratories. A typical workflow involves the distribution of standardized samples and the statistical analysis of the reported results.

G Inter-Laboratory Validation Workflow for 4-Fluoroephedrine Measurement cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Key Performance Indicators A Reference Material Preparation & Homogeneity Testing B Sample Distribution to Participating Laboratories A->B C Data Collection and Statistical Analysis B->C E Sample Receipt and Analysis using In-House Method B->E D Issuance of Performance Report C->D G Z-Scores C->G H Bias C->H I Reproducibility C->I F Reporting of Measurement Results E->F F->C

Caption: Workflow of an inter-laboratory validation study.

Comparison of Analytical Techniques

The choice of analytical technique is critical and often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Forensic laboratories commonly employ a combination of techniques to ensure unequivocal identification.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique for the analysis of volatile compounds. It provides good chromatographic separation and mass spectral information for identification. However, some compounds may yield minimal fragmentation, and differentiation of isomers can be challenging.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile and thermally labile compounds. The use of tandem mass spectrometry (MS/MS) enhances specificity and allows for lower detection limits.[7] It is a powerful tool for quantitative analysis in complex matrices like blood and urine.[8]

  • Gas Chromatography-Infrared Spectroscopy (GC-IR): Provides highly discriminating infrared spectra, which are valuable for the identification of isomers that may be difficult to distinguish by GC-MS alone.[5][6] This technique can be a powerful complementary tool to mass spectrometry.

  • Immunoassays: Often used for initial screening of drug classes.[1] While rapid and suitable for high-throughput screening, they are prone to cross-reactivity and require confirmation by a more specific method like GC-MS or LC-MS/MS.[7] For example, the CEDIA DAU amphetamine assay shows about 6% cross-reactivity with 4-fluoroamphetamine.[1]

Conclusion

References

Performance of 4-Fluoroephedrine-d3 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of data quality in quantitative bioanalytical assays. This guide provides a comparative analysis of 4-Fluoroephedrine-d3 as a deuterated internal standard, referencing performance data from closely related compounds to illustrate its expected accuracy and precision.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, the molecular weight of the internal standard is increased, allowing for its differentiation from the target analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical, ensuring that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Comparison with Alternative Internal Standards

While this compound is an ideal choice for the quantification of 4-Fluoroephedrine, other types of internal standards are sometimes employed. The primary alternatives are other stable isotope-labeled standards (e.g., ¹³C or ¹⁵N labeled) and structural analogs (compounds with similar chemical structures but not isotopically labeled).

  • ¹³C- or ¹⁵N-Labeled Standards: These are often considered superior to deuterated standards as they are less likely to exhibit chromatographic shifts (the "deuterium isotope effect") and have a lower risk of back-exchange of the isotope. However, they are typically more expensive and less readily available.

  • Structural Analogs: These are non-isotopically labeled molecules that are chemically similar to the analyte. While more cost-effective, they do not co-elute with the analyte and may have different ionization efficiencies and extraction recoveries, leading to less accurate correction for analytical variability.

Accuracy and Precision Data

Table 1: Accuracy of Ephedrine-Type Compounds using Ephedrine-d3 Internal Standard [1]

CompoundConcentration (µg/mL)Bias (%)
Ephedrine (B3423809) 52.1
101.6
201.9
Pseudoephedrine 52.6
101.9
201.6
Norephedrine 2.512.0
5-5.5
1011.0
Norpseudoephedrine 2.58.0
5-4.1
107.0
Methylephedrine 55.0
103.2
202.9

Table 2: Precision of Ephedrine-Type Compounds using Ephedrine-d3 Internal Standard [1]

CompoundConcentration (µg/mL)Precision (% CV)
Ephedrine 52.8
103.5
204.1
Pseudoephedrine 53.1
103.8
204.5
Norephedrine 2.510.4
58.7
109.1
Norpseudoephedrine 2.59.8
57.5
108.2
Methylephedrine 54.2
105.0
205.6

Experimental Protocols

The following is a representative experimental protocol for the quantification of an analyte like 4-Fluoroephedrine in a biological matrix (e.g., plasma or urine) using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample, add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable for this type of analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for ephedrine-like compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for both 4-Fluoroephedrine and this compound would need to be determined and optimized.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

A typical bioanalytical workflow using a deuterated internal standard.

logical_relationship cluster_process Analytical Process analyte 4-Fluoroephedrine (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix instrument Instrument Fluctuation analyte->instrument is This compound (Internal Standard) is->extraction is->matrix is->instrument ratio Accurate & Precise Quantification extraction->ratio Corrected by Analyte/IS Ratio matrix->ratio Corrected by Analyte/IS Ratio instrument->ratio Corrected by Analyte/IS Ratio

How a deuterated IS corrects for analytical variability.

References

A Comparative Analysis of GC-MS and LC-MS for the A-Fluorophedrine Detection and Quantification of 4-Fluoroephedrine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for 4-fluoroephedrine (B1145956), comparing the established Gas Chromatography-Mass Spectrometry (GC-MS) with the increasingly prevalent Liquid Chromatography-Mass Spectrometry (LC-MS).

In the landscape of analytical chemistry, particularly within forensic science and pharmaceutical analysis, the accurate detection and quantification of novel psychoactive substances (NPS) is paramount. 4-Fluoroephedrine, a synthetic stimulant and a substituted amphetamine, requires robust and reliable analytical methods for its identification and measurement in various matrices. This guide provides a comparative analysis of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-fluoroephedrine and its analogs.

While both techniques offer high sensitivity and selectivity, they differ significantly in their sample preparation requirements, chromatographic principles, and instrumentation. This comparison aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.

Quantitative Performance: A Comparative Overview

The selection of an analytical technique is often dictated by its quantitative performance characteristics, such as the limit of detection (LOD) and limit of quantification (LOQ). While direct comparative studies on 4-fluoroephedrine are limited, data from closely related fluoro-substituted amphetamines provide valuable insights into the expected performance of GC-MS and LC-MS/MS.

It is important to note that the following data is collated from studies on 4-fluoroamphetamine and 4-fluoromethamphetamine, which are structurally similar to 4-fluoroephedrine. The analytical behavior of 4-fluoroephedrine is expected to be comparable.

ParameterGC-MS (for 4-Fluoroamphetamine)LC-MS/MS (for 4-Fluoromethamphetamine)
Limit of Detection (LOD) 3 ng/mL3 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but derivatization is required for sensitivity.5 ng/mL[1]
Linearity Range Method dependent, typically in the ng/mL to µg/mL range.5 - 1000 ng/mL[1]
Derivatization Requirement Yes, typically required to improve volatility and chromatographic performance.No, direct analysis is possible.
Sample Preparation More complex, often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by derivatization.Simpler, can be "dilute-and-shoot" for urine samples, or protein precipitation for plasma.
Matrix Effects Generally less susceptible to matrix effects.Can be prone to ion suppression or enhancement, requiring careful validation and use of internal standards.[2]
Analysis Time Typically longer due to derivatization and longer GC run times.Generally faster with the advent of UHPLC systems.

Experimental Workflows: From Sample to Signal

The analytical workflow for GC-MS and LC-MS, from sample preparation to data acquisition, presents key differences that influence method selection.

Figure 1. Comparative Experimental Workflows cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow a1 Sample Collection (e.g., Urine, Blood) a2 Extraction (LLE or SPE) a1->a2 a3 Derivatization a2->a3 a4 GC Separation a3->a4 a5 Ionization (EI) a4->a5 a6 Mass Analysis (MS) a5->a6 a7 Data Analysis a6->a7 b1 Sample Collection (e.g., Urine, Blood) b2 Sample Preparation (e.g., Dilution, Protein Precipitation) b1->b2 b3 LC Separation b2->b3 b4 Ionization (ESI or APCI) b3->b4 b5 Mass Analysis (MS/MS) b4->b5 b6 Data Analysis b5->b6

A diagram of the GC-MS and LC-MS workflows.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of fluoro-substituted amphetamines by GC-MS and LC-MS/MS.

GC-MS Protocol for 4-Fluoroamphetamine

This protocol is based on established methods for the analysis of amphetamine-type substances and requires a derivatization step.

1. Sample Preparation (Urine)

  • Extraction: To 1 mL of urine, add an internal standard (e.g., 4-fluoroamphetamine-d6) and a buffer to adjust the pH to alkaline conditions. Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA) and heat to facilitate the reaction.[3] This step improves the volatility and thermal stability of the analyte for GC analysis.

  • Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Splitless injection mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a short period, then ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized 4-fluoroephedrine.

LC-MS/MS Protocol for 4-Fluoromethamphetamine

This protocol highlights the simpler sample preparation often associated with LC-MS/MS analysis.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., 4-fluoromethamphetamine-d3). Precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile (B52724).

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Dilution and Injection: Take an aliquot of the supernatant, dilute it with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A reversed-phase column such as a C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP) is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its specific product ions) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.[1]

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of 4-fluoroephedrine. The choice between them depends on several factors, including the sample matrix, the required sensitivity, available instrumentation, and the desired sample throughput.

GC-MS is a well-established and robust technique. Its primary drawback for amphetamine-type substances is the necessity of a derivatization step, which adds time and complexity to the sample preparation process. However, it is generally less susceptible to matrix effects than LC-MS.

LC-MS/MS , particularly with the advent of UHPLC, offers faster analysis times and simpler sample preparation protocols, often eliminating the need for derivatization. This makes it highly suitable for high-throughput screening. However, careful method development and validation are crucial to mitigate potential matrix effects that can impact accuracy and precision.

For researchers and scientists in drug development and forensic analysis, a thorough understanding of the strengths and limitations of each technique is essential for generating accurate and defensible data in the analysis of 4-fluoroephedrine and other emerging psychoactive substances.

References

A Comparative Guide to the Cross-Validation of Methods for Detecting 4-Fluoroephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of novel psychoactive substances such as 4-fluoroephedrine (B1145956) is of paramount importance. This guide provides an objective comparison of four common analytical techniques for the detection and quantification of 4-fluoroephedrine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Raman Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The performance of these methods is evaluated based on available experimental data for 4-fluoroephedrine and structurally similar compounds.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance of the different analytical methods. It is important to note that direct cross-validation studies for 4-fluoroephedrine are limited. Therefore, data from closely related analytes, such as 4-fluoroamphetamine and other ephedrine (B3423809) analogs, have been included to provide a comparative overview.

Analytical MethodAnalyteSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Reference
GC-MS AmphetaminesUrine30 µg/L90 µg/L< 15%[1]
EphedrinesUrine20-40 ng/mL-2.77-9.20%[2]
Amphetamines/EphedrinesUrine0.014-15.33 ng/mL0.0466-51.10 ng/mL< 6%[3]
LC-MS/MS AmphetaminesPlasma0.25-1.25 ng/mL2.5 ng/mL< 11%[4]
EphedrinesUrine--2.8-10.4%[5]
39 Drugs of AbuseCerebrospinal Fluid-0.05-5 ng/mLWithin acceptance criteria
EphedrinesDietary Supplements-1-10 ng/mL (liquid matrix)< 7.3%
Raman Spectroscopy Fentanyl (as a proxy for trace analysis)Street Samples>15% for bulk, trace with SERS--
Illicit DrugsSeized Samples5-20% (for mixtures)--
FTIR Spectroscopy MethamphetamineSeized Samples-0.3-7% (with chemometrics)-
Methamphetamine-7.68%2.31%0.0087%

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the identification and quantification of volatile and semi-volatile compounds. For amphetamine-like substances, derivatization is often required to improve chromatographic properties and sensitivity.

Experimental Protocol (General approach for amphetamines/ephedrines):

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of a biological sample (e.g., urine, blood), add an internal standard.

    • Adjust the pH to alkaline conditions (e.g., with saturated potassium carbonate).

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, chloroform).

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent. Common agents for amphetamines include Heptafluorobutyric anhydride (B1165640) (HFBA), (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) for chiral separation, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture to allow for complete derivatization.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization LLE->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary for amphetamine-like compounds.

Experimental Protocol (General approach for amphetamines/ephedrines):

  • Sample Preparation (Dilute-and-Shoot or Protein Precipitation):

    • For urine samples, a simple dilution with an internal standard solution is often sufficient.

    • For plasma or blood samples, protein precipitation is performed by adding a solvent like acetonitrile, followed by centrifugation.

    • The supernatant is then injected into the LC-MS/MS system.

  • Instrumentation and Analysis:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system with a reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile) is employed for separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Dilution_PP Dilution or Protein Precipitation Sample->Dilution_PP Injection Injection Dilution_PP->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

LC-MS/MS Experimental Workflow
Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides a molecular fingerprint of a substance. It is particularly useful for rapid, on-site screening of powders, liquids, and tablets, even through transparent packaging.

Experimental Protocol (General approach for seized drug samples):

  • Sample Preparation:

    • Generally, no sample preparation is required. Samples can be analyzed directly in their original packaging (e.g., plastic bags, glass vials).

  • Instrumentation and Analysis:

    • Spectrometer: A handheld or portable Raman spectrometer is often used for field analysis.

    • Laser Excitation: A common laser wavelength is 785 nm or 1064 nm to minimize fluorescence interference from the sample or packaging.

    • Data Acquisition: The laser is directed at the sample, and the scattered light is collected and analyzed.

    • Identification: The resulting Raman spectrum is compared against a spectral library of known substances for identification.

    • Quantitative Analysis: While primarily a qualitative technique, quantitative analysis can be performed using chemometric methods, but this requires the development of calibration models. For trace analysis, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal.

Raman_Workflow cluster_analysis Raman Analysis Sample Direct Sample (or through packaging) Laser Laser Excitation Sample->Laser Collection Scattered Light Collection Laser->Collection Spectrum Raman Spectrum Generation Collection->Spectrum Library_Search Spectral Library Matching (Identification) Spectrum->Library_Search Chemo_Analysis Chemometric Analysis (Quantification) Spectrum->Chemo_Analysis

Raman Spectroscopy Workflow
Fourier-Transform Infrared Spectroscopy (FTIR)

Similar to Raman spectroscopy, FTIR is a non-destructive vibrational spectroscopy technique that provides a unique chemical fingerprint of a substance. Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal to no sample preparation.

Experimental Protocol (General approach for seized drug samples using ATR-FTIR):

  • Sample Preparation:

    • A small amount of the sample (powder or liquid) is placed directly onto the ATR crystal. For solid samples, pressure is applied to ensure good contact with the crystal.

  • Instrumentation and Analysis:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal) is used.

    • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.

    • Identification: The resulting infrared spectrum is compared against a spectral library for identification.

    • Quantitative Analysis: Quantitative analysis is possible by creating a calibration curve that correlates absorbance at a specific wavenumber with the concentration of the analyte. Chemometric methods can be employed for the analysis of complex mixtures.

FTIR_Workflow cluster_analysis ATR-FTIR Analysis Sample Direct Sample on ATR Crystal IR_Beam Infrared Beam Interaction Sample->IR_Beam Detection Detection of Attenuated Beam IR_Beam->Detection Spectrum FTIR Spectrum Generation Detection->Spectrum Library_Search Spectral Library Matching (Identification) Spectrum->Library_Search Chemo_Analysis Chemometric Analysis (Quantification) Spectrum->Chemo_Analysis

ATR-FTIR Workflow

Conclusion

The choice of analytical method for the detection of 4-fluoroephedrine depends on the specific requirements of the analysis.

  • GC-MS and LC-MS/MS are the gold standards for confirmation and quantification in forensic and clinical toxicology due to their high sensitivity and selectivity. LC-MS/MS often has the advantage of simpler sample preparation and higher sensitivity for certain compounds.

  • Raman Spectroscopy and FTIR are powerful tools for rapid, non-destructive screening and identification of bulk materials. Their portability makes them ideal for field testing. While quantitative analysis is possible, it is generally less sensitive and precise than chromatographic methods and often requires the development of specific chemometric models.

For comprehensive and legally defensible results, a combination of these techniques is often employed, with Raman or FTIR used for initial screening, followed by confirmation and quantification using GC-MS or LC-MS/MS. Further research is needed to establish and validate specific quantitative methods for 4-fluoroephedrine across all these platforms.

References

A Comparative Guide to the Performance of Deuterated Internal Standards in the Analysis of Ephedrine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and forensic analysis. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard for quantitative mass spectrometry, compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of the performance characteristics of deuterated internal standards for the analysis of ephedrine (B3423809) and its analogs.

While specific performance data for 4-Fluoroephedrine-d3 as an internal standard is not extensively available in peer-reviewed literature, this guide presents data from a closely related and commonly used deuterated internal standard, Ephedrine-d3 . The data presented here is derived from a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of ephedrine analogs in urine, and serves as a reliable benchmark for researchers considering the use of a deuterated internal standard for similar compounds, including 4-Fluoroephedrine.

Performance Characteristics of Ephedrine-d3 as an Internal Standard

The following table summarizes the performance of a UHPLC-MS/MS method for the detection of five ephedrine analogs using Ephedrine-d3 as the internal standard.[1] This data provides a strong indication of the level of performance that can be expected when using a deuterated analog as an internal standard for quantitative analysis.

Performance ParameterResult
Limit of Detection (LOD) < 0.5 ng/mL
Linearity (Correlation Coefficient) > 0.995
Intra-day Precision (%RSD) < 9.16%
Inter-day Precision (%RSD) < 8.60%
Accuracy Within ±8.0%
Matrix Effect 83.4% to 102%
Comparison with Alternatives

The primary alternatives to using a deuterated internal standard like this compound or Ephedrine-d3 are:

  • A structural analog (non-isotopically labeled): While often more readily available and less expensive, structural analogs may exhibit different chromatographic behavior and ionization efficiency compared to the analyte. This can lead to inadequate compensation for matrix effects and extraction variability, potentially compromising the accuracy and precision of the results.

  • No internal standard (external calibration): This approach is highly susceptible to variations in sample preparation and instrument performance, and is generally not considered suitable for complex biological matrices where significant matrix effects are expected.

The use of a deuterated internal standard like Ephedrine-d3 effectively mitigates these issues. As it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to more accurate and reliable quantification.[2]

Experimental Protocols

The following is a representative experimental protocol for the analysis of ephedrine analogs in a biological matrix using a deuterated internal standard. This protocol is adapted from a validated UHPLC-MS/MS method.[1]

1. Sample Preparation

  • Sample Dilution: Dilute the urine sample 10-fold with a solution containing the internal standard, Ephedrine-d3, at a concentration of 4 µg/mL in water.[3][4]

  • Vortexing and Centrifugation: Vortex the diluted sample thoroughly and centrifuge to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C8 column is suitable for the separation of ephedrine diastereoisomers.[3][4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (e.g., 98:2 v/v) with additives such as 0.1% acetic acid and 0.01% trifluoroacetic acid.[3][4]

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analytes and the internal standard.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the quantitative analysis of a target analyte using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Dilution & Centrifugation Spike->Extraction UHPLC UHPLC Separation Extraction->UHPLC MS MS/MS Detection UHPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

The logical flow of a quantitative analysis using a deuterated internal standard is depicted in the following signaling pathway-style diagram.

logical_flow Analyte Analyte in Matrix Extraction Extraction Variability Analyte->Extraction MatrixEffect Matrix Effects Analyte->MatrixEffect Instrumental Instrumental Variation Analyte->Instrumental IS This compound (IS) IS->Extraction IS->MatrixEffect IS->Instrumental Ratio Analyte / IS Ratio FinalQuant Accurate Quantification Ratio->FinalQuant

Caption: Logical relationship of how an internal standard corrects for analytical variability.

References

Comparison of different extraction techniques for 4-fluoroephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Extraction Techniques

The choice of extraction technique depends on various factors, including the sample matrix, the required purity of the extract, sample throughput, and available resources. Below is a summary of the expected performance of LLE and SPE for the extraction of 4-fluoroephedrine (B1145956).

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Partitioning of the analyte between a solid sorbent and a liquid mobile phase based on affinity.
Selectivity Generally lower; can be improved by pH adjustment and solvent choice.Higher; can be tailored by selecting specific sorbents, such as molecularly imprinted polymers.[2][3]
Recovery Can be variable and may require multiple extractions for high recovery.Generally high and reproducible.[2]
Solvent Consumption High, which can have cost and environmental implications.Lower compared to LLE.
Automation Potential Limited, often a manual and labor-intensive process.High; automated systems are widely available, increasing throughput.[4]
Sample Throughput Lower, less suitable for large numbers of samples.Higher, especially with automated systems.
Purity of Extract May contain more interfering substances from the sample matrix.Generally cleaner extracts due to the ability to include wash steps to remove impurities.
Ease of Use Conceptually simple but can be technically challenging (e.g., emulsion formation).Requires more initial method development but is often simpler to perform once optimized.

Experimental Protocols

The following are generalized experimental protocols for LLE and SPE that can be adapted and optimized for the extraction of 4-fluoroephedrine from an aqueous sample matrix.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the principles of pH adjustment to alter the charge state of the analyte and enhance its partitioning into an organic solvent.

  • Sample Preparation : Adjust the pH of the aqueous sample containing 4-fluoroephedrine to basic conditions (e.g., pH > 10) using a suitable base like sodium hydroxide. This will deprotonate the amine group, making the molecule less polar and more soluble in organic solvents.

  • Solvent Addition : Add an immiscible organic solvent such as ethyl acetate, diethyl ether, or a mixture of dichloromethane (B109758) and isopropanol. The volume of the organic solvent will depend on the sample volume and the partition coefficient of 4-fluoroephedrine.

  • Extraction : Vigorously mix the two phases for a sufficient amount of time to allow for the transfer of 4-fluoroephedrine from the aqueous phase to the organic phase.

  • Phase Separation : Allow the two phases to separate. If an emulsion forms, it may be broken by centrifugation or the addition of a small amount of salt.

  • Collection : Carefully collect the organic phase containing the extracted 4-fluoroephedrine.

  • Repeat (Optional) : For higher recovery, the extraction process (steps 2-5) can be repeated with fresh organic solvent.

  • Drying and Concentration : Dry the collected organic phase over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to concentrate the extracted 4-fluoroephedrine.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. The choice of sorbent is critical; for a compound like 4-fluoroephedrine, a mixed-mode cation exchange sorbent or a molecularly imprinted polymer (MIP) could be highly effective.

  • Column Conditioning : Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water or an appropriate buffer to activate the sorbent.

  • Sample Loading : Load the pre-treated sample onto the SPE cartridge. The pH of the sample may need to be adjusted to ensure retention of 4-fluoroephedrine on the sorbent.

  • Washing : Wash the cartridge with a solvent or buffer that will remove interfering substances without eluting the 4-fluoroephedrine. This step is crucial for obtaining a clean extract.

  • Elution : Elute the 4-fluoroephedrine from the cartridge using a small volume of an appropriate solvent. For a cation exchange sorbent, an acidified organic solvent is typically used. For example, a 1% formic acid solution in methanol (B129727) can be effective.

  • Evaporation and Reconstitution : Evaporate the elution solvent and reconstitute the dried extract in a suitable solvent for subsequent analysis.

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflows for sample preparation and analysis, as well as the logical steps involved in selecting an appropriate extraction method.

G General Experimental Workflow for 4-Fluoroephedrine Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Aqueous Sample Containing 4-Fluoroephedrine Pretreatment Sample Pre-treatment (e.g., pH adjustment, centrifugation) Sample->Pretreatment LLE Liquid-Liquid Extraction Pretreatment->LLE SPE Solid-Phase Extraction Pretreatment->SPE Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Analysis Instrumental Analysis (e.g., LC-MS, GC-MS) Reconstitution->Analysis

Caption: Workflow for 4-fluoroephedrine extraction.

G Decision Logic for Extraction Method Selection Start Start: Define Extraction Goals HighThroughput High Sample Throughput Needed? Start->HighThroughput HighPurity High Purity Essential? HighThroughput->HighPurity Yes ConsiderLLE Consider Liquid-Liquid Extraction (LLE) HighThroughput->ConsiderLLE No Automation Automation Required? HighPurity->Automation Yes SelectSPE Select Solid-Phase Extraction (SPE) HighPurity->SelectSPE No Automation->SelectSPE Yes Automation->ConsiderLLE No

Caption: Decision tree for choosing an extraction method.

References

Navigating the Analytical Landscape: A Comparative Guide to Certified Reference Materials for 4-Fluoroephedrine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-quality certified reference materials (CRMs) is paramount for accurate quantification, metabolism studies, and forensic analysis. This guide provides a comprehensive comparison of potential certified reference materials for 4-fluoroephedrine (B1145956) and its putative metabolites, alongside detailed experimental protocols for their analysis and certification.

While a dedicated, commercially available Certified Reference Material (CRM) for 4-fluoroephedrine is not readily found in mainstream catalogs, several major suppliers of analytical standards, such as MilliporeSigma (formerly Sigma-Aldrich), AccuStandard, and Agilent, offer custom synthesis services and a wide range of CRMs for related new psychoactive substances (NPS). When sourcing these materials, it is crucial to ensure they are produced by manufacturers accredited to ISO 17034, guaranteeing the highest level of quality assurance and metrological traceability.

Product Comparison

For the purpose of this guide, we will compare hypothetical, yet representative, CRM products for 4-fluoroephedrine and its likely metabolites based on typical product specifications offered by leading manufacturers. The primary metabolites are inferred from studies on structurally similar compounds like 4-fluoroamphetamine, which suggest hydroxylation and N-dealkylation as major metabolic routes.

Product Name Supplier (Hypothetical) Format Concentration Purity Uncertainty (k=2) Storage Accreditation
4-Fluoroephedrine HClCustom Synthesis Co.PowderN/A≥98% (qNMR)± 0.5%-20°CISO 17034, ISO/IEC 17025
4-Fluoroephedrine SolutionAnalytical Standards Inc.Methanol1.0 mg/mL≥99% (LC-MS)± 0.02 mg/mL-20°CISO 17034, ISO/IEC 17025
4-HydroxyphenylephedrineMetabolite MarkersPowderN/A≥97% (HPLC)± 0.8%-20°CISO 17034
4-FluoronorephedrineForensic CRMs Ltd.Acetonitrile100 µg/mL≥99% (GC-MS)± 2 µg/mL-20°CISO 17034, ISO/IEC 17025

Experimental Protocols

The certification of reference materials for 4-fluoroephedrine and its metabolites involves a rigorous set of analytical procedures to confirm identity, purity, concentration, and stability. Below are detailed methodologies for key experiments.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the chemical structure of the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh 1 mg of the reference material.

    • Dissolve in 1 mL of methanol.

    • (Optional, for improved peak shape) Derivatize a 50 µL aliquot with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis: The obtained mass spectrum is compared against a reference library or theoretical fragmentation pattern to confirm the identity of the compound.

Purity and Concentration Determination by Liquid Chromatography with UV and Mass Spectrometric Detection (LC-UV/MS)
  • Objective: To determine the purity of the material and the concentration of the solution.

  • Instrumentation: High-performance liquid chromatograph with a diode array detector (DAD) and a triple quadrupole mass spectrometer (LC-MS/MS).

  • Sample Preparation:

    • For purity assessment of powders, prepare a stock solution of approximately 1 mg/mL in methanol. Further dilute to a working concentration of 10 µg/mL.

    • For concentration analysis of solutions, perform a serial dilution to fall within the calibration curve range.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: 210 nm, 254 nm.

    • MS Ionization: Electrospray Ionization (ESI), positive mode.

    • MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites.

  • Data Analysis:

    • Purity: Calculated as the peak area of the main component divided by the total peak area of all components detected by the DAD.

    • Concentration: Determined using a multi-point calibration curve prepared from a well-characterized, high-purity reference standard.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of 4-fluoroephedrine and the workflow for CRM certification.

Metabolic Pathway of 4-Fluoroephedrine 4-Fluoroephedrine 4-Fluoroephedrine 4-Fluoronorephedrine 4-Fluoronorephedrine 4-Fluoroephedrine->4-Fluoronorephedrine N-Demethylation (CYP450) 4-Hydroxyphenylephedrine 4-Hydroxyphenylephedrine 4-Fluoroephedrine->4-Hydroxyphenylephedrine Aromatic Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites 4-Hydroxyphenylephedrine->Conjugated Metabolites Glucuronidation/ Sulfation

Caption: Proposed metabolic pathway of 4-fluoroephedrine.

Certified Reference Material (CRM) Certification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Value Assignment cluster_stability Stability & Homogeneity cluster_certification Certification & Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Identity (GC-MS, NMR) Identity (GC-MS, NMR) Purification->Identity (GC-MS, NMR) Purity (LC-UV, qNMR) Purity (LC-UV, qNMR) Identity (GC-MS, NMR)->Purity (LC-UV, qNMR) Concentration (Gravimetry, LC-MS) Concentration (Gravimetry, LC-MS) Purity (LC-UV, qNMR)->Concentration (Gravimetry, LC-MS) Short-term Stability Short-term Stability Concentration (Gravimetry, LC-MS)->Short-term Stability Long-term Stability Long-term Stability Short-term Stability->Long-term Stability Homogeneity Testing Homogeneity Testing Long-term Stability->Homogeneity Testing Uncertainty Budget Uncertainty Budget Homogeneity Testing->Uncertainty Budget Certificate of Analysis Certificate of Analysis Uncertainty Budget->Certificate of Analysis

Caption: General workflow for the certification of a chemical reference material.

Safety Operating Guide

Safe Disposal of 4-Fluoroephedrine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For compounds like 4-Fluoroephedrine-d3, a deuterated analog of 4-fluoroephedrine, a structured and compliant disposal process is essential. This guide provides procedural steps and key considerations for the safe handling and disposal of this substance, intended for researchers, scientists, and drug development professionals.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal activities. This document serves as a general guideline and does not supersede local, state, or federal regulations, nor your institution's specific protocols.

Hazard Identification and Risk Assessment

Prior to handling, a thorough risk assessment must be conducted. While a specific SDS for this compound was not found, related compounds such as 4-Fluoroamphetamine (hydrochloride) are classified as acutely toxic if swallowed or inhaled.[1] Therefore, it is prudent to handle this compound with a high degree of caution.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful or toxic.[2][3][4]

  • Route of Exposure: Inhalation, ingestion, and skin/eye contact.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times.

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • Indicate the quantity of the waste.

    • Include the date of waste generation and the principal investigator's name and contact information.

  • Waste Segregation and Storage:

    • Segregate the waste based on its chemical compatibility to prevent dangerous reactions. Store it separately from incompatible materials such as strong oxidizers.

    • Store the waste in a designated, well-ventilated, and secure hazardous waste storage area.

    • Use a compatible, leak-proof container with a secure, screw-on cap. The container should be in good condition with no cracks or leaks.

    • Ensure the container is not overfilled; a general guideline is to fill it to no more than 80% capacity to allow for expansion.

    • Utilize secondary containment to capture any potential spills or leaks.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a hazardous waste pickup.

    • Follow their specific procedures for requesting a collection. This may involve filling out an online form or a physical tag.

    • Provide all necessary information about the waste to the EHS personnel.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill LevelDo not exceed 80% of the container's capacity.
Storage Time LimitMust be collected within 90 days of generation.
Maximum QuantityUp to 55 gallons of an individual hazardous waste may be stored before it must be collected.
Empty Container RinsingTriple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. All experimental procedures should be designed to minimize waste generation from the outset.

Chemical Waste Disposal Workflow

cluster_preparation Waste Preparation cluster_storage Segregation & Storage cluster_disposal Disposal cluster_key Key start Start: Unwanted this compound identify_hazards Identify Hazards (Consult SDS) start->identify_hazards don_ppe Don Appropriate PPE identify_hazards->don_ppe label_waste Label Container: 'Hazardous Waste' 'this compound' Date, PI Name don_ppe->label_waste select_container Select Compatible, Leak-Proof Container label_waste->select_container segregate_waste Segregate from Incompatible Chemicals select_container->segregate_waste store_securely Store in Designated, Secure Area with Secondary Containment segregate_waste->store_securely contact_ehs Contact EHS for Waste Pickup store_securely->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info ehs_pickup EHS Collects Waste provide_info->ehs_pickup end End: Proper Disposal ehs_pickup->end key_process Process Step key_decision Start/End k1 k1->key_process k2 k2->key_decision

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 4-Fluoroephedrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public Safety Data Sheet (SDS) is available for 4-Fluoroephedrine-d3. This guidance is based on the safety data of structurally similar compounds, including 4-Fluoroephedrone-d3 Hydrochloride, 4-Fluoroamphetamine, and Ephedrine hydrochloride, as well as established best practices for handling potent chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.

This document provides essential safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE based on the task being performed.[1]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. All eye and face protection should meet ANSI Z87.1 standards.[2][3]

Operational Plan

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.

1. Preparation:

  • Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[1]

  • Ensure proper ventilation: The designated handling area must have adequate ventilation.[4]

  • Assemble all necessary equipment and PPE: Before starting any work, ensure all necessary equipment and the correct PPE are readily available.[1]

  • Minimize the quantity of the compound handled: Use the smallest amount of the substance necessary for the experiment to minimize risk.[1]

  • Review safety information: Although a specific SDS is unavailable, review the SDS for similar compounds to be aware of potential hazards.[1]

2. Handling:

  • Wear appropriate PPE at all times. [1]

  • Avoid skin and eye contact.

  • Prevent aerosol generation: Handle the compound in a manner that avoids the creation of dust or aerosols.[1]

  • Use wet-wiping techniques for cleaning surfaces. [1]

  • Decontaminate all equipment after use. [1]

3. Experimental Protocol:

  • Weighing: If weighing a solid, perform this task within a fume hood or a ventilated balance enclosure. Use a disposable weigh boat.

  • Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing.

  • Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused/Excess this compound Treat as hazardous chemical waste. Dispose of in a designated, sealed, and properly labeled waste container. High-temperature incineration is often the recommended disposal method for pharmaceutical compounds.
Contaminated Labware (glassware, weigh boats, etc.) Decontaminate reusable labware thoroughly before washing. Dispose of single-use items as hazardous waste.
Contaminated PPE (gloves, aprons, etc.) Collect in a designated, sealed waste bag and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Obliterate or remove all labels from the empty container before disposal.

Note: All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Assemble PPE & Equipment prep_area->prep_ppe prep_sds Review Safety Data prep_ppe->prep_sds weigh Weighing in Fume Hood prep_sds->weigh dissolve Solution Preparation weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe collect_waste Collect Hazardous Waste dispose_waste->collect_waste incinerate High-Temperature Incineration collect_waste->incinerate

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.